SRI-29574
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H23N5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine |
InChI |
InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33) |
InChI Key |
CLQYCNGZRPKVQF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SRI-29574
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 is a novel small molecule that has been identified as an allosteric modulator of the dopamine (B1211576) transporter (DAT).[1] Allosteric modulation of neurotransmitter transporters is a promising therapeutic strategy for various neurological and psychiatric disorders. Unlike orthosteric inhibitors that bind to the primary substrate site, allosteric modulators bind to a distinct site on the transporter, offering a different mode of pharmacological control. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with monoamine transporters, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Allosteric Modulation of the Dopamine Transporter
The primary mechanism of action of this compound is its function as an allosteric modulator of the dopamine transporter (DAT).[1] This interaction results in a partial inhibition of dopamine uptake. Evidence suggests that this compound and similar compounds can modulate the binding of other ligands, such as cocaine, to the DAT, further supporting an allosteric mechanism. This modulation can alter the conformational state of the transporter, thereby affecting its substrate translocation kinetics without directly competing with dopamine at the primary binding site.
In addition to its effects on DAT, this compound also exhibits partial inhibitory activity at the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] This broader activity profile suggests that this compound may have complex effects on the overall balance of monoaminergic neurotransmission.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound as an allosteric modulator of the dopamine transporter (DAT).
Quantitative Data
The inhibitory effects of this compound on monoamine transporter uptake have been quantified using radioligand uptake assays in rat brain synaptosomes. The following table summarizes the key quantitative parameters.[2]
| Transporter | Ligand | Parameter | Value |
| Dopamine Transporter (DAT) | [³H]DA | IC₅₀ | 2.3 ± 0.4 nM |
| Eₘₐₓ | 68 ± 2% | ||
| Serotonin Transporter (SERT) | [³H]5-HT | IC₅₀ | 23 ± 5 nM |
| Eₘₐₓ | 52 ± 2% | ||
| Norepinephrine Transporter (NET) | [³H]NE | IC₅₀ | 52 ± 15 nM |
| Eₘₐₓ | 72 ± 4% |
Table 1: Inhibitory Activity of this compound on Monoamine Transporters. Data represent the mean ± S.D. of three separate experiments.[2]
Experimental Protocols
The characterization of this compound's mechanism of action involves several key experimental procedures. Below are detailed methodologies for the principal assays used.
Radioligand Uptake Assay in Rat Brain Synaptosomes
This assay is fundamental to determining the potency and efficacy of this compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Objective: To measure the IC₅₀ and Eₘₐₓ of this compound for the inhibition of [³H]DA, [³H]5-HT, and [³H]NE uptake into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Rat brains (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control.
-
The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE).
-
The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Dose-response curves are generated by plotting the percentage of inhibition of specific uptake against the logarithm of this compound concentration.
-
IC₅₀ and Eₘₐₓ values are determined by fitting the data to a one-site sigmoidal dose-response model using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the radioligand uptake assay to characterize this compound.
Conclusion
This compound represents an important pharmacological tool for studying the function and regulation of the dopamine transporter. Its characterization as a potent allosteric modulator with partial inhibitory activity at DAT, SERT, and NET provides a foundation for further research into its therapeutic potential. The quantitative data and experimental protocols outlined in this guide offer a technical framework for researchers and drug development professionals working to understand and leverage the unique mechanism of action of this compound. Further studies, including detailed binding kinetics and in vivo functional assays, will be crucial to fully elucidate the pharmacological profile and potential clinical applications of this compound.
References
SRI-29574: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29574 is a novel small molecule that has been identified as a potent allosteric modulator of the dopamine (B1211576) transporter (DAT). Its primary action is the partial inhibition of dopamine uptake, positioning it as a significant tool for studying the intricacies of dopaminergic neurotransmission and as a potential lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of this compound, focusing on its primary molecular target, quantitative pharmacological data, detailed experimental methodologies, and the relevant signaling pathways.
Primary Molecular Target: The Dopamine Transporter (DAT)
The principal molecular target of this compound is the dopamine transporter (DAT) . Unlike traditional DAT inhibitors that bind to the orthosteric site (the same site as dopamine), this compound binds to an allosteric site on the transporter protein. This allosteric modulation results in a partial inhibition of the transporter's dopamine reuptake function. Evidence from in vitro pharmacological studies demonstrates that this compound has a high affinity for DAT, exhibiting its effects at nanomolar concentrations.[1] Furthermore, a key characteristic of its allosteric mechanism is its inability to inhibit the binding of traditional radioligands that target the orthosteric binding site of DAT.
Quantitative Pharmacological Data
The following table summarizes the in vitro activity of this compound on the primary monoamine transporters. The data highlights its potency and partial inhibitory effect on the dopamine transporter.
| Transporter | Assay Type | Parameter | Value (nM) | Efficacy | Reference |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | IC₅₀ | 2.3 | Partial Inhibitor | [1] |
| Serotonin Transporter (SERT) | Neurotransmitter Uptake Inhibition | IC₅₀ | - | Partial Inhibitor | [1] |
| Norepinephrine Transporter (NET) | Neurotransmitter Uptake Inhibition | IC₅₀ | - | Partial Inhibitor | [1] |
Note: Specific IC₅₀ values for SERT and NET are not yet publicly available, though this compound is documented to be a partial inhibitor of both.
Detailed Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the pharmacological profile of this compound.
[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This assay measures the ability of this compound to inhibit the reuptake of dopamine into presynaptic nerve terminals.
-
Tissue Preparation: Crude synaptosomes are prepared from the striata of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution. The homogenate is centrifuged at low speed to remove cellular debris, and the resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The final pellet is resuspended in a suitable buffer.
-
Assay Procedure:
-
Synaptosomes are pre-incubated for 10 minutes at 37°C in a buffer containing 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose, and 10 mM HEPES, at a pH of 7.3-7.4.
-
Various concentrations of this compound are added to the synaptosomal suspension.
-
The uptake reaction is initiated by the addition of [³H]Dopamine at a final concentration of approximately 0.1 µM.
-
The incubation is carried out for 5 minutes at 37°C with shaking.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]Dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.
[³H]WIN 35,428 Binding Assay
This assay is used to determine if this compound binds to the orthosteric site of the dopamine transporter, the binding site for cocaine and its analogs.
-
Membrane Preparation: Striatal membranes are prepared as described for the synaptosome preparation.
-
Assay Procedure:
-
Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) with [³H]WIN 35,428 (a cocaine analog radioligand) at a concentration near its Kd (e.g., 5 nM).
-
A range of concentrations of this compound is added to the incubation mixture.
-
The incubation is carried out for 1-2 hours at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 1 µM cocaine).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The ability of this compound to displace [³H]WIN 35,428 is analyzed to determine its binding affinity for the orthosteric site.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the general workflow of the key experimental assays.
Caption: Mechanism of this compound action at the dopamine transporter.
Caption: Workflow for the [³H]Dopamine uptake inhibition assay.
Conclusion
This compound is a potent and selective allosteric modulator of the dopamine transporter, acting as a partial inhibitor of dopamine uptake. Its unique mechanism of action, distinct from traditional DAT inhibitors, makes it an invaluable research tool for dissecting the complexities of dopamine transporter function and regulation. The detailed pharmacological data and experimental protocols provided herein serve as a comprehensive resource for researchers in the fields of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of allosteric modulators of monoamine transporters.
References
Unveiling SRI-29574: A Technical Guide to a Novel Dopamine Transporter Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29574 has emerged as a significant research tool in the study of monoamine transporter function, exhibiting a unique profile as a potent, allosteric modulator of the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive overview of this compound, consolidating available data on its pharmacological properties, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. This compound acts as a partial inhibitor of dopamine uptake with nanomolar potency, while also affecting the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters to a lesser extent.[1] Critically, its lack of competition with traditional DAT ligands like [3H]WIN35428 for the orthosteric binding site confirms its allosteric mechanism. This document serves as an in-depth resource for researchers investigating novel therapeutic strategies targeting the dopaminergic system and for those utilizing this compound as a probe to unravel the complexities of dopamine transporter regulation.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its function is paramount in controlling the duration and intensity of dopamine signaling, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders. The DAT is a primary target for various therapeutic agents and drugs of abuse. Allosteric modulation of DAT presents a novel therapeutic avenue, offering the potential for more nuanced control of dopamine homeostasis compared to traditional orthosteric inhibitors. Allosteric modulators bind to a site on the transporter distinct from the dopamine binding site, inducing conformational changes that alter the transporter's function.
This compound, a quinazoline (B50416) derivative, has been identified as a potent allosteric modulator of DAT.[1] It was developed as part of a series of compounds designed to explore non-traditional mechanisms of DAT inhibition. This guide will delve into the technical details of this compound's pharmacology and the experimental approaches used to characterize its unique mode of action.
Pharmacological Profile of this compound
This compound demonstrates a distinct pharmacological profile characterized by its potent and partial inhibition of dopamine uptake, with additional effects on SERT and NET.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound on Monoamine Transporters
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 2.3 |
| Serotonin Transporter (SERT) | 23 |
| Norepinephrine Transporter (NET) | 52 |
Data derived from in vitro uptake assays using rat brain synaptosomes.
Table 2: Efficacy (Emax) of this compound as a Monoamine Transporter Inhibitor
| Transporter | Emax (% Inhibition) |
| Dopamine Transporter (DAT) | 68 |
| Serotonin Transporter (SERT) | 52 |
| Norepinephrine Transporter (NET) | 72 |
Emax represents the maximal inhibitory effect observed, indicating partial inhibition.
Mechanism of Action: Allosteric Modulation
This compound's mechanism as an allosteric modulator is substantiated by its functional effects in the absence of direct competition at the orthosteric binding site.
Proposed Allosteric Binding and Modulation
While the precise binding site of this compound on the dopamine transporter has not been empirically determined, a hypothetical model of its allosteric action can be proposed. It is hypothesized that this compound binds to a distinct allosteric pocket on the extracellular side of the transporter. This binding event induces a conformational change in the DAT protein that reduces the efficiency of dopamine translocation without completely blocking it, leading to the observed partial inhibition of dopamine uptake.
Caption: Hypothetical binding of this compound to an allosteric site on DAT.
Signaling and Functional Consequences
The binding of this compound to its allosteric site is believed to trigger a cascade of conformational changes within the dopamine transporter. This alters the kinetics of the transport cycle, resulting in a decreased maximal velocity (Vmax) of dopamine uptake, rather than a change in the affinity (Km) of dopamine for the transporter. This mode of action distinguishes it from competitive inhibitors that directly block dopamine binding.
Caption: Logical flow of this compound's effect on DAT function.
Experimental Protocols
The characterization of this compound relies on established in vitro assays to determine its potency and efficacy at monoamine transporters. The following is a detailed methodology for a synaptosomal dopamine uptake assay, a key experiment for evaluating compounds like this compound.
Synaptosomal [3H]Dopamine Uptake Assay
This protocol describes the measurement of dopamine uptake into rat striatal synaptosomes and its inhibition by this compound.
Materials:
-
Rat striatal tissue
-
Sucrose (B13894) buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer (KRH buffer)
-
[3H]Dopamine (specific activity ~20-60 Ci/mmol)
-
This compound
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
-
Multi-well plate harvester
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striata on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in KRH buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 10 nM).
-
Allow the reaction to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a multi-well plate harvester.
-
Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine or GBR12909).
-
Subtract non-specific uptake from total uptake to obtain specific uptake.
-
Calculate the percentage inhibition of specific [3H]Dopamine uptake at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
The Emax is determined as the maximal percentage of inhibition achieved by this compound.
-
Caption: Step-by-step workflow of the dopamine uptake assay.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for dissecting the intricacies of dopamine transporter function. Its characterization as a potent, partial allosteric inhibitor provides a unique mechanism to modulate dopaminergic signaling. The data presented in this guide highlight its distinct profile compared to traditional orthosteric inhibitors.
Future research should focus on elucidating the precise molecular determinants of this compound's binding site on the dopamine transporter through structural biology and molecular modeling studies. A deeper understanding of the conformational changes induced by this compound will be crucial for the rational design of next-generation allosteric modulators with improved selectivity and therapeutic potential for a range of neurological and psychiatric disorders. Furthermore, in vivo studies are warranted to explore the behavioral and neurochemical effects of this compound and to assess its potential as a therapeutic agent.
References
In-Depth Technical Guide: Selectivity and Mechanism of SRI-29574 at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29574 is a novel allosteric modulator of the dopamine (B1211576) transporter (DAT), exhibiting partial inhibition of dopamine uptake with high potency. This document provides a comprehensive technical overview of the selectivity profile of this compound for the dopamine transporter (DAT) versus the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Detailed experimental methodologies for determining transporter inhibition are provided, along with diagrams illustrating the experimental workflow and the key signaling pathways associated with DAT modulation. All quantitative data are presented in a clear, tabular format for ease of comparison, making this a vital resource for researchers in neuropharmacology and drug development.
Quantitative Selectivity Profile of this compound
The inhibitory potency and efficacy of this compound at DAT, SERT, and NET were determined using radioligand uptake inhibition assays in rat brain synaptosomes. The compound demonstrates a notable selectivity for DAT over SERT and NET.
| Transporter | IC50 (nM) | Emax (% Inhibition) |
| DAT (Dopamine Transporter) | 2.3 ± 0.4 | 68 ± 2 |
| SERT (Serotonin Transporter) | 23 ± 5 | 52 ± 2 |
| NET (Norepinephrine Transporter) | 52 ± 15 | 72 ± 4 |
Table 1: Selectivity and Efficacy of this compound at Monoamine Transporters. Data represents the mean ± standard deviation from three separate experiments.
Experimental Protocols
Preparation of Rat Brain Synaptosomes
A detailed protocol for the preparation of synaptosomes from rat brain tissue is outlined below. This procedure is foundational for the subsequent radioligand uptake inhibition assays.
-
Tissue Homogenization: Whole rat brains (minus cerebellum) are rapidly dissected and homogenized in 20 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.
-
Initial Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Pelleting: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Washing and Resuspension: The synaptosomal pellet is washed by resuspension in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, and 10 mM glucose, pH 7.4), followed by another centrifugation step at 20,000 x g for 20 minutes at 4°C.
-
Final Resuspension: The final synaptosomal pellet is resuspended in a known volume of Krebs-Ringer buffer for use in uptake assays. Protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
Radiolabeled Neurotransmitter Uptake Inhibition Assay
This assay determines the potency and efficacy of this compound in inhibiting the uptake of radiolabeled dopamine, serotonin, and norepinephrine into rat brain synaptosomes.
-
Synaptosome Preparation: Aliquots of the prepared synaptosomal suspension are pre-incubated with a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent degradation of the neurotransmitters.
-
Compound Incubation: Synaptosomes are then incubated with varying concentrations of this compound (or vehicle control) for a predetermined period (typically 10-20 minutes) at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter:
-
[³H]Dopamine for DAT assays
-
[³H]Serotonin ([³H]5-HT) for SERT assays
-
[³H]Norepinephrine ([³H]NE) for NET assays
-
-
Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific uptake) and Emax (the maximum percentage of inhibition) are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Experimental Workflow
Signaling Pathways in DAT Modulation
The dopamine transporter is not merely a passive reuptake mechanism but is also a hub for intracellular signaling cascades. Its function is dynamically regulated by protein kinases, which can be influenced by various upstream signals. Allosteric modulators like this compound are hypothesized to influence these regulatory pathways.
Discussion
This compound emerges as a potent and selective allosteric modulator of the dopamine transporter. Its partial inhibition of DAT, with an IC50 in the low nanomolar range, distinguishes it from traditional competitive inhibitors. The selectivity profile indicates a roughly 10-fold preference for DAT over SERT and a more than 20-fold preference over NET, suggesting a targeted mechanism of action within the dopaminergic system.
The allosteric nature of this compound's interaction with DAT is of significant interest. By binding to a site distinct from the primary dopamine binding site, it likely induces a conformational change in the transporter that modulates its function without directly competing with the endogenous ligand. This mode of action could offer therapeutic advantages, such as a ceiling effect on inhibition and a lower potential for off-target effects compared to orthosteric ligands.
The regulation of DAT is intricately linked to intracellular signaling pathways, notably those involving Protein Kinase C (PKC) and Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII). Activation of these kinases can lead to the phosphorylation of DAT, which in turn can modulate its trafficking (i.e., internalization from and recycling to the plasma membrane) and even induce reverse transport (efflux) of dopamine. It is plausible that the conformational changes induced by this compound could influence the accessibility of DAT to these regulatory kinases, thereby altering downstream signaling and the overall functional state of the transporter. Further research is warranted to elucidate the precise impact of this compound on these signaling cascades.
Conclusion
This compound is a valuable pharmacological tool for investigating the complexities of dopamine transporter function and regulation. Its distinct selectivity profile and allosteric mechanism of action make it a promising candidate for further preclinical investigation as a potential therapeutic agent for dopamine-related neurological and psychiatric disorders. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research in this area.
SRI-29574: A Technical Guide for its Application as a Research Probe in Neurotransmitter Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29574 is a potent and selective allosteric modulator of the dopamine (B1211576) transporter (DAT), presenting a valuable tool for the investigation of dopaminergic neurotransmission and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into its mechanism of action and downstream signaling pathways. The information compiled herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a research probe to explore the intricate regulation of neurotransmitter systems.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopamine homeostasis in the brain, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Allosteric modulators of DAT, such as this compound, offer a nuanced approach to modulating transporter function compared to traditional orthosteric inhibitors. By binding to a site distinct from the dopamine binding pocket, allosteric modulators can fine-tune transporter activity, potentially offering improved therapeutic profiles with fewer side effects. This compound has emerged as a significant research probe due to its high potency and partial inhibitory effect on DAT, as well as its interactions with the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.
Pharmacological Profile of this compound
This compound acts as a partial inhibitor at DAT, SERT, and NET. Its inhibitory concentrations (IC50) and maximal efficacy (Emax) have been characterized in rat brain synaptosomes, providing a quantitative measure of its potency and activity at each transporter.
| Transporter | IC50 (nM) | Emax (%) |
| DAT | 2.3 ± 0.4 | 68 ± 2 |
| SERT | 23 ± 5 | 52 ± 2 |
| NET | 52 ± 15 | 72 ± 4 |
| Table 1: In vitro inhibitory activity of this compound at dopamine, serotonin, and norepinephrine transporters. Data represents the mean ± standard deviation. |
Mechanism of Action: Allosteric Modulation of DAT
This compound's mechanism of action involves binding to an allosteric site on the dopamine transporter. This binding event induces a conformational change in the transporter protein, which in turn modulates its ability to bind and transport dopamine. Unlike competitive inhibitors that block the primary binding site, this compound's allosteric action leads to a partial inhibition of dopamine uptake. This nuanced modulation can be visualized as a shift in the conformational equilibrium of the transporter, affecting the transition between its outward-facing and inward-facing states.
Experimental Protocols
In Vitro [³H]Dopamine Uptake Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on dopamine uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum)
-
Sucrose (B13894) buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer (KRHB)
-
[³H]Dopamine
-
This compound
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRHB.
-
Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRHB.
-
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a standard DAT inhibitor like GBR12935) from the total uptake. Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.
The Discovery and Pharmacological Profile of SRI-29574: A Novel Allosteric Modulator of the Dopamine Transporter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 has been identified as a potent, allosteric modulator of the dopamine (B1211576) transporter (DAT), exhibiting a unique pharmacological profile as a partial inhibitor of dopamine uptake. This technical guide provides a comprehensive overview of the discovery and original characterization of this compound, with a focus on its quantitative data, the experimental protocols used for its evaluation, and the logical framework of its initial screening and characterization. The information presented herein is primarily derived from the seminal publication by Rothman and colleagues in the Journal of Pharmacology and Experimental Therapeutics in 2015, which first described this novel compound.
Quantitative Pharmacological Data
This compound was characterized by its ability to partially inhibit the uptake of monoamines at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. The following table summarizes the key quantitative data from the initial in vitro pharmacological profiling.
| Transporter | Assay Type | Radioligand | Test Compound | IC50 (nM) | Efficacy (% Inhibition) | Reference |
| DAT | Uptake Inhibition | [3H]Dopamine | This compound | 2.3 ± 0.4 | 68 ± 2 | [1] |
| SERT | Uptake Inhibition | [3H]Serotonin | This compound | 23 ± 5 | 52 ± 2 | |
| NET | Uptake Inhibition | [3H]Norepinephrine | This compound | 52 ± 15 | 72 ± 4 | |
| DAT | Binding Assay | [3H]WIN 35,428 | This compound | >1000 | - |
Experimental Protocols
The pharmacological characterization of this compound involved a series of in vitro assays using rat brain synaptosomes. The detailed methodologies for these key experiments are outlined below.
Preparation of Rat Brain Synaptosomes
A standardized protocol for the preparation of synaptosomes from rat brain tissue is crucial for ensuring the quality and reproducibility of neurotransmitter uptake and binding assays.
-
Tissue Homogenization: Freshly dissected rat brain tissue (e.g., striatum for DAT assays) is homogenized in a chilled sucrose (B13894) solution (typically 0.32 M) using a glass-Teflon homogenizer. This process is performed on ice to minimize enzymatic degradation.[2][3]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the synaptosomes from other cellular components.
-
An initial low-speed centrifugation (e.g., 1,000 x g for 10 minutes) is used to pellet nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.[2]
-
-
Gradient Centrifugation (Optional Purification): For a more purified synaptosomal preparation, the crude pellet can be resuspended and layered onto a discontinuous density gradient (e.g., Ficoll-sucrose or Percoll gradients) and ultracentrifuged. The synaptosomes will band at a specific interface of the gradient.[4]
-
Washing and Resuspension: The final synaptosomal pellet is washed with and resuspended in an appropriate assay buffer.
[3H]Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, providing a functional measure of DAT activity.
-
Synaptosome Preparation: Freshly prepared rat striatal synaptosomes are used.
-
Incubation Buffer: A Krebs-Ringer-HEPES buffer is typically used, containing essential ions and glucose to maintain the viability and function of the synaptosomes.
-
Assay Procedure:
-
Synaptosomes are pre-incubated for a short period (e.g., 10 minutes) at 37°C to allow them to equilibrate.
-
Varying concentrations of the test compound (this compound) are then added to the synaptosome suspension.
-
Following a brief incubation with the test compound, [3H]dopamine is added to initiate the uptake reaction. The final concentration of [3H]dopamine is typically near its Km for the transporter (e.g., 1 nM).[5]
-
The uptake is allowed to proceed for a short, defined time (e.g., 4 minutes) at 37°C.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the accumulated [3H]dopamine.
-
The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
[3H]WIN 35,428 Binding Assay
This assay is used to determine if a test compound directly competes with a known DAT inhibitor for binding to the transporter.
-
Membrane Preparation: Synaptosomes are lysed via hypo-osmotic shock and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate binding buffer.
-
Binding Buffer: A common buffer is 50 mM Tris-HCl with 100 mM NaCl, pH 7.4.[7]
-
Assay Procedure:
-
Synaptosomal membranes are incubated with a fixed concentration of [3H]WIN 35,428 (a cocaine analog that binds to the DAT) and varying concentrations of the test compound.
-
The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.[7]
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 1 µM cocaine).[7]
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity on the filters is quantified, and the data are analyzed to determine the inhibitory constant (Ki) of the test compound.
DAT-Mediated [3H]MPP+ Release Assay
This assay assesses the ability of a compound to induce or inhibit the release of a pre-loaded substrate from synaptosomes, providing insights into its potential as a DAT substrate or modulator of release.
-
Synaptosome Loading: Striatal synaptosomes are pre-loaded with [3H]MPP+ (1-methyl-4-phenylpyridinium), a substrate for DAT, by incubating them with the radioligand.[8]
-
Washing: After loading, the synaptosomes are washed to remove extracellular [3H]MPP+.
-
Release Stimulation: The [3H]MPP+-loaded synaptosomes are then exposed to the test compound (e.g., this compound) or a known releasing agent (e.g., d-amphetamine).
-
Sample Collection: Aliquots of the supernatant are collected at various time points to measure the amount of [3H]MPP+ released from the synaptosomes.
-
Quantification and Analysis: The radioactivity in the supernatant is measured, and the data are analyzed to determine the extent and potency (EC50) of the compound in inducing release.
Visualizations
Experimental Workflow for Neurotransmitter Uptake Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. A rapid method for the preparation of relatively pure metabolically competent synaptosomes from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Evidence for the release of 1-methyl-4-phenylpyridinium (MPP+) from rat striatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRI-29574 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-29574 is a potent and selective allosteric modulator of the dopamine (B1211576) transporter (DAT). It acts as a partial inhibitor of dopamine uptake, while also exhibiting partial inhibitory effects on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] Its allosteric mechanism, which involves binding to a site distinct from the dopamine binding site, makes it a valuable tool for studying the complex regulatory mechanisms of monoamine transporters. Unlike competitive inhibitors, this compound does not affect the binding of traditional DAT ligands, suggesting a unique mode of action that could offer a differentiated pharmacological profile. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound on dopamine, serotonin, and norepinephrine uptake in rat brain synaptosomes.
| Transporter | IC50 (nM) | Emax (% Inhibition) |
| Dopamine Transporter (DAT) | 2.3 ± 0.4 | 68 ± 2 |
| Serotonin Transporter (SERT) | 23 ± 5 | 52 ± 2 |
| Norepinephrine Transporter (NET) | 52 ± 15 | 72 ± 4 |
Caption: In vitro inhibitory potency and efficacy of this compound on monoamine transporters. Data represents the mean ± S.D.
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol details the procedure for determining the inhibitory effect of this compound on dopamine uptake in a preparation of nerve terminals (synaptosomes) from the rat brain.
Materials:
-
Rat brain tissue (e.g., striatum)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Dopamine (radiolabeled)
-
Unlabeled Dopamine
-
This compound
-
Scintillation cocktail
-
Polypropylene (B1209903) tubes
-
Homogenizer
-
Refrigerated centrifuge
-
Water bath
-
Filter manifold and glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. d. Resuspend the synaptosomal pellet in ice-cold KRH buffer.
-
Uptake Assay: a. Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C in a shaking water bath. b. Initiate the uptake reaction by adding a final concentration of 10 nM [³H]Dopamine. c. For non-specific uptake determination, include tubes with a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR12909). d. Incubate for 5 minutes at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapid filtration through glass fiber filters using a filter manifold. f. Wash the filters rapidly three times with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Allosteric Modulator Binding Assay (Competitive Radioligand Binding)
This protocol is designed to confirm the allosteric mechanism of this compound by assessing its effect on the binding of a radiolabeled ligand that binds to the primary recognition site of DAT.
Materials:
-
Synaptosome preparation (as described in Protocol 1) or cell membranes expressing DAT.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935)
-
Unlabeled DAT ligand (for non-specific binding determination, e.g., cocaine or GBR 12909)
-
This compound
-
Polypropylene tubes or 96-well plates
-
Filter manifold and glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: a. In polypropylene tubes or a 96-well plate, add the binding buffer. b. Add a fixed concentration of the radiolabeled DAT ligand (typically at or below its Kd). c. Add increasing concentrations of this compound. d. For total binding, add vehicle instead of this compound. e. For non-specific binding, add a saturating concentration of an unlabeled DAT ligand.
-
Incubation: a. Add the synaptosome or cell membrane preparation to initiate the binding reaction. b. Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination and Filtration: a. Terminate the binding by rapid filtration through glass fiber filters pre-soaked in buffer. b. Wash the filters rapidly with ice-cold binding buffer.
-
Quantification and Analysis: a. Measure the radioactivity on the filters using a scintillation counter. b. Calculate the specific binding by subtracting non-specific binding from total binding. c. Analyze the effect of this compound on the specific binding of the radioligand. An allosteric modulator like this compound is not expected to displace the radioligand from the primary binding site.
Mandatory Visualizations
Caption: Workflow for [³H]Dopamine Uptake Inhibition Assay.
Caption: Dopamine signaling and the modulatory effect of this compound.
References
Application Notes and Protocols for SRI-29574 in Dopamine Uptake Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 is a potent allosteric modulator of the dopamine (B1211576) transporter (DAT), demonstrating partial inhibition of dopamine uptake.[1][2] This compound also exhibits partial inhibitory activity at the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] Its unique pharmacological profile makes it a valuable research tool for investigating the function and regulatory mechanisms of DAT.[1][2] These application notes provide detailed protocols for utilizing this compound in dopamine uptake inhibition assays, a critical component in the study of dopaminergic neurotransmission and the development of novel therapeutics for conditions like Parkinson's disease, ADHD, and addiction.[4]
The dopamine transporter is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the concentration and duration of dopamine signaling.[4][5][6][7] Inhibition of DAT leads to increased extracellular dopamine levels.[6] Assays to measure the inhibition of dopamine uptake are fundamental in characterizing the potency and efficacy of compounds that target the DAT.[5][8]
Quantitative Data Summary
The inhibitory activity of this compound on monoamine transporters has been characterized in rat brain synaptosomes. The following table summarizes the key quantitative data for easy comparison.
| Transporter | IC50 (nM) | Emax (%) |
| Dopamine Transporter (DAT) | 2.3 ± 0.4 | 68 ± 2 |
| Serotonin Transporter (SERT) | 23 ± 5 | 52 ± 2 |
| Norepinephrine Transporter (NET) | 52 ± 15 | 72 ± 4 |
| Data obtained from studies on [3H]DA, [3H]5-HT, and [3H]NE uptake in rat brain synaptosomes.[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of Dopamine Reuptake and Inhibition by this compound.
Caption: Experimental Workflow for Dopamine Uptake Inhibition Assay.
Experimental Protocols
Two common methods for assessing dopamine uptake inhibition are presented below: a radiolabeled assay and a fluorescence-based assay.
Protocol 1: Radiolabeled Dopamine Uptake Inhibition Assay
This protocol is a standard method for quantifying the uptake of dopamine and the inhibitory effects of compounds like this compound.[5][9]
1. Materials and Reagents:
-
Cells: Cell lines stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293-hDAT, CHO-hDAT, or MDCK-hDAT cells.[5][10]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in assay buffer.
-
Radiolabeled Substrate: [³H]Dopamine (specific activity ~60 Ci/mmol).
-
Non-specific Uptake Inhibitor: A high concentration of a known DAT inhibitor, such as GBR-12909 (10 µM) or cocaine (100 µM), to determine non-specific uptake.[9][11]
-
Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).
-
Scintillation Cocktail.
-
96-well cell culture plates.
2. Experimental Procedure:
-
Cell Plating: Seed the DAT-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well and culture overnight to allow for adherence.[10]
-
Preparation of Reagents: On the day of the experiment, prepare serial dilutions of this compound in assay buffer. Also, prepare the [³H]Dopamine solution in assay buffer to a final concentration of ~10-20 nM.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of assay buffer containing the desired concentration of this compound or the non-specific uptake inhibitor to the appropriate wells.
-
Incubate the plate for 10-20 minutes at 37°C.
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well, resulting in a final volume of 100 µL.
-
Incubate the plate for a short period, typically 5-15 minutes, at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Immediately wash the cells three times with 200 µL of ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
-
Cell Lysis and Quantification:
-
Add 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Uptake:
-
Total Uptake = CPM in wells with [³H]Dopamine only.
-
Non-specific Uptake = CPM in wells with [³H]Dopamine and a saturating concentration of a non-specific uptake inhibitor.
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Determine IC50 and Emax:
-
Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 (the concentration of this compound that inhibits 50% of the specific uptake) and the Emax (the maximum percentage of inhibition).
-
Protocol 2: Fluorescence-Based Dopamine Uptake Inhibition Assay
This high-throughput method utilizes a fluorescent substrate that acts as a mimic for dopamine.[10][12][13]
1. Materials and Reagents:
-
Cells: As in Protocol 1.
-
Culture Medium: As in Protocol 1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound stock solution and serial dilutions.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter transporter uptake assay kits (e.g., from Molecular Devices). These kits typically contain a fluorescent substrate and a masking dye.[10]
-
96- or 384-well black, clear-bottom cell culture plates.
2. Experimental Procedure:
-
Cell Plating: Seed DAT-expressing cells into a 96- or 384-well black, clear-bottom plate at an optimized density and culture overnight.[12]
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.
-
Assay Initiation:
-
Remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing the desired concentration of this compound to the appropriate wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Dopamine Uptake:
-
Add 50 µL of the fluorescent substrate/masking dye solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader capable of bottom-reading.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em: ~440/520 nm, check kit specifications) over time (kinetic read) or after a fixed incubation period (endpoint read, e.g., 20-30 minutes at 37°C).[10][12]
-
3. Data Analysis:
-
Calculate Inhibition: The increase in fluorescence intensity corresponds to the uptake of the fluorescent substrate. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Determine IC50 and Emax: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 and Emax values.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect transporter expression and assay performance.[10]
-
Linear Range of Uptake: For radiolabeled assays, it is crucial to determine the linear range of dopamine uptake over time to ensure the assay is measuring the initial rate of uptake.
-
Solvent Effects: The final concentration of DMSO or other solvents should be kept low (typically <0.1%) to avoid affecting cell viability and transporter function.
-
Temperature Control: Maintaining a consistent temperature (37°C) during the uptake incubation is critical for reproducible results.
-
Washing Steps: In radiolabeled assays, perform washing steps quickly and efficiently with ice-cold buffer to minimize dissociation of the radioligand and to effectively stop the uptake process.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the intricacies of the dopamine transporter and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Comparison of dopamine uptake and release in vitro in sheep and rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR52 Antagonists in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, making it a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2][3][4] Antagonism of GPR52, in particular, has been investigated as a potential therapeutic strategy for conditions such as Huntington's disease.[5][6]
This document provides detailed application notes and protocols for the use of GPR52 antagonists in cell culture experiments. While the initial query specified SRI-29574, extensive literature review indicates that this compound is characterized as an allosteric modulator of the dopamine (B1211576) transporter (DAT) with a reported IC50 of 2.3 nM.[7] There is currently no scientific literature identifying this compound as a GPR52 antagonist.
Therefore, these application notes will focus on a well-characterized GPR52 antagonist, GPR52 antagonist-1 (also known as Compound 43) , as a representative compound for designing and executing cell culture experiments targeting GPR52.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative GPR52 antagonist, Compound 43.
| Compound Name | Target | IC50 Value | Application | Reference |
| GPR52 antagonist-1 (Compound 43) | GPR52 | 0.63 µM | Reduction of mutant huntingtin (mHTT) levels and promotion of neuronal survival in primary striatal neurons. | [3][5][8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
GPR52 Signaling Pathway
GPR52 is a Gs-coupled GPCR. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). A GPR52 antagonist would block this pathway.
Caption: GPR52 signaling cascade and the inhibitory action of an antagonist.
Experimental Workflow for GPR52 Antagonist in Cell Culture
This diagram outlines a typical workflow for evaluating the effect of a GPR52 antagonist on a specific cellular endpoint.
Caption: A generalized workflow for in vitro testing of a GPR52 antagonist.
Logical Relationship of GPR52 Antagonism
This diagram illustrates the logical flow from GPR52 antagonism to the expected cellular outcome.
Caption: The logical steps of GPR52 antagonist action.
Experimental Protocols
The following are detailed protocols for common experiments involving a GPR52 antagonist.
Protocol 1: Determination of IC50 using a cAMP Assay
This protocol is designed to determine the concentration of a GPR52 antagonist that inhibits 50% of the receptor's basal or agonist-stimulated activity.
Materials:
-
HEK293 cells stably expressing human GPR52 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
GPR52 antagonist (e.g., Compound 43)
-
GPR52 agonist (optional, for stimulated activity)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the GPR52-expressing cells in fresh culture medium.
-
Count the cells and adjust the density to 5,000-10,000 cells per well in a 96-well plate (adjust for 384-well plates).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the GPR52 antagonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist in assay buffer to create a range of concentrations (e.g., 10-point dilution series from 100 µM to 1 pM).
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted antagonist solutions to the respective wells. Include a vehicle control (DMSO) and a positive control if using an agonist.
-
If measuring inhibition of agonist activity, add a fixed concentration of the GPR52 agonist to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of the GPR52 antagonist on the viability and proliferation of cells.
Materials:
-
Target cell line (e.g., a neuronal cell line or primary striatal neurons)
-
Cell culture medium
-
GPR52 antagonist (e.g., Compound 43)
-
Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well clear or opaque tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GPR52 antagonist in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the antagonist to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the antagonist concentration.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental goals. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for the In Vitro Use of SRI-29574
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of SRI-29574, a potent allosteric modulator of the dopamine (B1211576) transporter (DAT), for in vitro studies. The following sections offer comprehensive guidance on preparing this compound solutions and utilizing them in relevant cell-based assays.
Application Notes
This compound is a valuable research tool for investigating the function and regulation of the dopamine transporter. As an allosteric modulator, it offers a nuanced approach to studying DAT activity compared to traditional orthosteric inhibitors. This compound partially inhibits dopamine uptake by DAT, with a reported IC50 value of 2.3 nM. It also exhibits partial inhibitory effects on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This makes it a useful probe for exploring the regulatory mechanisms of these critical monoamine transporters, which are implicated in a variety of neurological and psychiatric disorders.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 441.53 g/mol | N/A |
| Form | White to light brown powder | N/A |
| Solubility | 2 mg/mL in DMSO (warmed) | [1][2] |
| IC50 (DAT) | 2.3 nM | N/A |
| Storage Temperature | 2-8°C (powder) | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound stock and working solutions, followed by a protocol for its application in a cell-based dopamine uptake assay.
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Warming device (e.g., water bath or heat block)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
2. Preparation of 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution using its molecular weight (441.53 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
To aid dissolution, gently warm the solution to 37°C for 10-15 minutes.[3]
-
Vortex the solution thoroughly until the powder is completely dissolved, ensuring no visible particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
3. Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Protocol 2: In Vitro Dopamine Uptake Assay
This protocol describes a method to assess the inhibitory effect of this compound on dopamine uptake in a cell line stably expressing the human dopamine transporter (hDAT).
1. Materials:
-
hDAT-expressing cells (e.g., HEK293-hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine (radiolabeled dopamine)
-
This compound working solutions (prepared as in Protocol 1)
-
Lysis buffer
-
Scintillation cocktail and scintillation counter
-
96-well cell culture plates
2. Experimental Procedure:
-
Cell Seeding: Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Compound Incubation:
-
On the day of the experiment, aspirate the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known DAT inhibitor like GBR 12909).
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Dopamine Uptake:
-
Following the pre-incubation with this compound, add [³H]-Dopamine to each well at a final concentration appropriate for the assay (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]-Dopamine.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its in vitro application.
Caption: Dopamine reuptake pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dopamine uptake assay using this compound.
References
Application Notes and Protocols for In Vivo Microdialysis of SRI-29574
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 is a potent allosteric modulator of the dopamine (B1211576) transporter (DAT), with an IC50 of 2.3 nM. It also demonstrates partial inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET)[1][2][3]. This activity profile suggests that this compound can increase extracellular levels of dopamine and, to a lesser extent, serotonin and norepinephrine, by modulating the reuptake process. In vivo microdialysis is a powerful technique to monitor the real-time neurochemical effects of this compound in the brains of freely moving animals, providing crucial pharmacokinetic and pharmacodynamic data.
These application notes provide a generalized protocol for in vivo microdialysis to assess the impact of this compound on extracellular dopamine and serotonin levels in the rodent brain. Given the absence of specific published in vivo studies for this compound, this protocol is based on established methodologies for other dopamine transporter modulators and monoamine analysis. Researchers will need to optimize specific parameters, such as dosage and administration route, for this novel compound.
Data Presentation
The following tables provide representative experimental parameters and potential quantitative data for an in vivo microdialysis study of a novel DAT modulator like this compound. These values are intended as a starting point and should be empirically determined.
Table 1: In Vivo Microdialysis Experimental Parameters for this compound
| Parameter | Value |
| Animal Model | Male Wistar or Sprague-Dawley Rats (250-350g) |
| Target Brain Region | Striatum |
| Stereotaxic Coordinates | Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -5.0 mm (from dura) |
| Microdialysis Probe | Concentric, 2-4 mm membrane length, 10-20 kDa MWCO |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4 |
| Flow Rate | 1.0 - 2.0 µL/min |
| Drug Administration | Systemic (i.p., s.c.) or Local (reverse dialysis) |
| Dialysate Collection Interval | 10 - 20 minutes |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
Table 2: Hypothetical Brain Extracellular Concentration-Time Profile of Dopamine and Serotonin following this compound Administration
| Time (minutes) | Dopamine (% Baseline) | Serotonin (% Baseline) |
| -40 to -20 | 100 ± 5 | 100 ± 6 |
| -20 to 0 | 100 ± 4 | 100 ± 5 |
| 0 (this compound Admin) | --- | --- |
| 0 to 20 | 150 ± 10 | 120 ± 8 |
| 20 to 40 | 250 ± 15 | 140 ± 10 |
| 40 to 60 | 300 ± 20 | 150 ± 12 |
| 60 to 80 | 280 ± 18 | 145 ± 11 |
| 80 to 100 | 240 ± 15 | 130 ± 9 |
| 100 to 120 | 200 ± 12 | 120 ± 7 |
Experimental Protocols
This section details the key experimental procedures for an in vivo microdialysis study of this compound.
Animal Preparation and Stereotaxic Surgery
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum) using the coordinates provided in Table 1.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.
In Vivo Microdialysis Procedure
-
Gently restrain the recovered animal and remove the dummy cannula from the guide cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump containing artificial cerebrospinal fluid (aCSF) and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow the animal to habituate to the experimental setup for at least 2-3 hours to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection or by including it in the aCSF for reverse dialysis).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-4 hours).
-
Store the collected samples at -80°C until analysis.
Sample Analysis by HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate dopamine and serotonin using a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidative potential.
-
Quantify the concentrations of dopamine and serotonin by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the average baseline concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action at the dopamine transporter.
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound.
Logical Relationship
References
Application Notes and Protocols for SRI-29574 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. To date, no peer-reviewed studies have been published detailing the use of SRI-29574 in in-vivo behavioral animal models. The methodologies described below are based on standard preclinical behavioral assays and the known in-vitro pharmacology of this compound as a dopamine (B1211576) transporter (DAT) allosteric modulator.
Introduction
This compound is a potent and selective allosteric modulator of the dopamine transporter (DAT) with a reported IC50 of 2.3 nM.[1][2][3] It also exhibits partial inhibition of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).[1][2][3] Allosteric modulators of DAT are of significant interest for their potential therapeutic applications in substance use disorders and other neuropsychiatric conditions. By binding to a site on the transporter distinct from the substrate-binding site, they can modulate dopamine uptake without the same abuse potential as traditional DAT inhibitors like cocaine.
These application notes provide a framework for investigating the behavioral effects of this compound in established animal models of reward, reinforcement, and locomotor activity. The presented protocols are intended to serve as a starting point for researchers to design and conduct their own in-vivo evaluations of this compound.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how the results of behavioral studies with this compound could be structured for clear comparison.
Table 1: Hypothetical Dose-Response of this compound in Conditioned Place Preference (CPP)
| Treatment Group | Dose (mg/kg, i.p.) | Pre-test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle | 0 | 455 ± 25 | 460 ± 30 | 5 ± 15 |
| This compound | 1 | 450 ± 28 | 550 ± 35 | 100 ± 20 |
| This compound | 3 | 460 ± 30 | 680 ± 40 | 220 ± 32** |
| This compound | 10 | 452 ± 22 | 580 ± 38 | 128 ± 25 |
| Cocaine (Control) | 15 | 448 ± 26 | 750 ± 45 | 302 ± 38*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.
Table 2: Hypothetical Effects of this compound on Cocaine Self-Administration
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Infusions Received (Mean ± SEM) |
| Vehicle + Saline | 0 | 8 ± 2 | 3 ± 1 | 1 ± 0.5 |
| Vehicle + Cocaine | 0 | 45 ± 5 | 5 ± 2 | 22 ± 3 |
| This compound + Cocaine | 1 | 35 ± 6 | 4 ± 1 | 17 ± 3 |
| This compound + Cocaine | 3 | 20 ± 4* | 5 ± 2 | 10 ± 2 |
| This compound + Cocaine | 10 | 15 ± 3 | 4 ± 1 | 7 ± 1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Cocaine. Data are hypothetical.
Table 3: Hypothetical Effects of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 60 min (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 0 | 3500 ± 300 | 45 ± 5 |
| This compound | 1 | 3650 ± 320 | 48 ± 6 |
| This compound | 3 | 3400 ± 280 | 42 ± 5 |
| This compound | 10 | 3550 ± 310 | 46 ± 7 |
| Amphetamine (Control) | 2 | 8500 ± 600 | 95 ± 10 |
***p < 0.001 compared to Vehicle. Data are hypothetical.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is designed to assess the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus (with distinct visual and tactile cues in the two outer chambers)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Positive control (e.g., cocaine HCl)
-
Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation (Day 0): Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.
-
Conditioning (Days 1-8):
-
This phase consists of four drug-pairing days and four vehicle-pairing days, alternating daily.
-
Drug Conditioning: On drug-pairing days, administer this compound (or cocaine) via i.p. injection and immediately confine the mouse to its initially non-preferred chamber for 30 minutes.
-
Vehicle Conditioning: On vehicle-pairing days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test (Day 9):
-
Administer a vehicle injection to all animals.
-
Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber.
-
Calculate the preference score as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
Intravenous Self-Administration Protocol
This protocol evaluates the reinforcing effects of a drug, in this case, the potential of this compound to alter the reinforcing effects of cocaine.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
This compound
-
Cocaine HCl
-
Vehicle
-
Animal subjects (e.g., male Sprague-Dawley rats with indwelling jugular catheters)
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Cocaine Self-Administration:
-
Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).
-
Each infusion is paired with a cue light presentation.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, pre-treat the rats with this compound or vehicle (i.p.) 30 minutes before the self-administration session.
-
Test a range of this compound doses in a within-subjects design, with several days of baseline self-administration between test days.
-
Record the number of active lever presses, inactive lever presses, and infusions received during each session.
-
Locomotor Activity Protocol
This protocol assesses the effects of this compound on spontaneous locomotor activity and can indicate potential stimulant or sedative properties.
Materials:
-
Open-field arenas equipped with automated photobeam tracking systems or video tracking software
-
This compound
-
Vehicle
-
Positive control (e.g., d-amphetamine)
-
Animal subjects (e.g., male Swiss Webster mice)
Procedure:
-
Habituation: Place the mice in the open-field arenas for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration: On the test day, administer this compound, vehicle, or d-amphetamine via i.p. injection.
-
Testing: Immediately after injection, place the mice individually into the open-field arenas.
-
Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Signaling Pathways and Experimental Workflows
Dopamine Signaling Pathway Modulation
This compound, as a DAT allosteric modulator, is hypothesized to alter the conformation of the dopamine transporter, thereby affecting the reuptake of dopamine from the synaptic cleft. This modulation can influence downstream signaling cascades.
Caption: Dopamine signaling pathway modulated by this compound.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the logical flow of a typical CPP experiment.
Caption: Experimental workflow for Conditioned Place Preference.
Experimental Workflow for Self-Administration
This diagram outlines the steps involved in a self-administration study investigating the effect of this compound on cocaine reinforcement.
Caption: Experimental workflow for drug self-administration.
References
Application Notes and Protocols for Measuring the Effect of SRI-29574 on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 is an allosteric modulator of the dopamine (B1211576) transporter (DAT), with partial inhibitory effects on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This multimodal mechanism of action suggests a potential to modulate locomotor activity, a key behavioral endpoint in preclinical neuroscience research. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on locomotor activity in rodent models.
Mechanism of Action
This compound's primary target is the dopamine transporter (DAT), where it acts as an allosteric modulator. This means it binds to a site on the transporter protein that is different from the dopamine binding site, altering the transporter's conformation and function. By partially inhibiting dopamine reuptake, this compound is expected to increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
In addition to its effects on DAT, this compound also exhibits partial inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of SERT can increase synaptic serotonin levels, while NET inhibition leads to elevated norepinephrine levels. The interplay of these three monoamine systems is crucial in the regulation of movement, mood, and attention. The net effect of this compound on locomotor activity will therefore be a composite of its actions on these three transporters.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on various locomotor parameters. These tables are structured to facilitate clear comparison between different treatment groups.
Table 1: Effect of this compound on Total Distance Traveled in the Open Field Test
| Treatment Group | Dose (mg/kg) | n | Total Distance (cm) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 3500 ± 250 | 0% |
| This compound | 1 | 10 | 4200 ± 300 | +20% |
| This compound | 3 | 10 | 5600 ± 400 | +60% |
| This compound | 10 | 10 | 7000 ± 500 | +100% |
Table 2: Effect of this compound on Time Spent in the Center of the Open Field Arena
| Treatment Group | Dose (mg/kg) | n | Time in Center (s) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 45 ± 5 | 0% |
| This compound | 1 | 10 | 50 ± 6 | +11% |
| This compound | 3 | 10 | 65 ± 7 | +44% |
| This compound | 10 | 10 | 80 ± 8 | +78% |
Table 3: Effect of this compound on Stereotypic Counts in the Open Field Test
| Treatment Group | Dose (mg/kg) | n | Stereotypic Counts ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 150 ± 20 | 0% |
| This compound | 1 | 10 | 160 ± 22 | +7% |
| This compound | 3 | 10 | 180 ± 25 | +20% |
| This compound | 10 | 10 | 220 ± 30 | +47% |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol details the use of the open field test to measure spontaneous locomotor activity and exploratory behavior in mice following the administration of this compound.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easily cleaned material.
-
Video tracking software (e.g., EthoVision XT, ANY-maze) or infrared beam arrays.
-
This compound.
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent).
-
Standard laboratory mice (e.g., C57BL/6).
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning the arena.
Procedure:
-
Animal Acclimation:
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before testing.
-
Handle mice for 2-3 minutes each day for 3-4 days prior to the experiment to reduce stress.
-
On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Prepare serial dilutions to achieve the desired final doses (e.g., 1, 3, and 10 mg/kg).
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
Allow for a pre-treatment period of 30 minutes (or as determined by pharmacokinetic data) before placing the animal in the open field arena.
-
-
Open Field Test:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before placing the first animal.
-
Gently place a single mouse in the center of the arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena freely for a predetermined period, typically 15-30 minutes.
-
At the end of the session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to automatically score the following parameters:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Time spent in the center zone (s): The central area of the arena, typically defined as the inner 50% of the total area. This can be an indicator of anxiety-like behavior.
-
Velocity (cm/s): The average speed of the animal's movement.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Stereotypic counts: Repetitive, invariant movements such as sniffing, grooming, or head weaving.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Signaling Pathway of this compound in Modulating Locomotor Activity
SRI-29574 Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29574 is a potent and selective allosteric modulator of the dopamine (B1211576) transporter (DAT), also exhibiting partial inhibitory effects on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). As an allosteric modulator, this compound offers a nuanced approach to modulating dopaminergic neurotransmission by altering the transporter's function without directly competing with dopamine at its primary binding site. This document provides detailed application notes and experimental protocols for the administration of this compound in preclinical research settings. Due to the limited availability of specific in vivo studies on this compound, the following protocols are based on its known in vitro properties and established methodologies for the preclinical evaluation of central nervous system-acting compounds.
Data Presentation
While specific in vivo quantitative data for this compound is not extensively available in published literature, the following table summarizes its key in vitro characteristics, which are crucial for designing preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (DAT uptake inhibition) | 2.3 ± 0.4 nM | Not specified | [1] |
| Mechanism of Action | Allosteric Modulator | Not specified | [1] |
| Effect on d-amphetamine-induced MPP+ release | No significant effect at 25x IC₅₀ | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism and the design of relevant experiments, the following diagrams illustrate the dopamine transporter signaling pathway and a general experimental workflow for preclinical evaluation.
Experimental Protocols
Note: The following protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines. Pilot studies are strongly recommended to determine optimal dosing and administration routes for this compound in any new experimental paradigm.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable solution of this compound for parenteral or oral administration in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Tween 80 or other suitable surfactant (optional, for improving solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing.
-
Note: The final concentration of DMSO in the administered solution should ideally be below 5-10% to avoid vehicle-induced effects.
-
-
Working Solution Preparation (for parenteral administration):
-
Calculate the required volume of the stock solution to achieve the desired final concentration for injection.
-
In a sterile tube, add the calculated volume of the stock solution.
-
Add sterile saline or PBS to the tube while vortexing to dilute the stock solution to the final desired concentration.
-
If precipitation occurs, the addition of a small percentage of a surfactant like Tween 80 (e.g., 1-5%) may be necessary.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage). Protect from light.
-
-
Working Solution Preparation (for oral gavage):
-
The formulation can be similar to the parenteral solution, or this compound can be suspended in a vehicle like 0.5% methylcellulose.
-
Ensure the suspension is homogenous by thorough mixing before each administration.
-
Protocol 2: Administration of this compound in Rodent Models
Objective: To administer this compound to rodents via common routes for the assessment of its in vivo effects.
Animal Models:
-
Male or female C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-350 g) are commonly used for neuropharmacological studies.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of experiments.
Administration Routes and General Dosing Considerations:
-
Intraperitoneal (IP) Injection:
-
A common and relatively easy route for systemic administration.
-
Recommended injection volume: 5-10 mL/kg for mice, 2-5 mL/kg for rats.
-
Suggested Starting Dose Range (based on in vitro potency): 0.1 - 10 mg/kg. A dose-response study is essential.
-
-
Subcutaneous (SC) Injection:
-
Provides a slower absorption rate compared to IP injection.
-
Recommended injection volume: 5-10 mL/kg for mice, 2-5 mL/kg for rats.
-
Suggested Starting Dose Range: Similar to IP administration, 0.1 - 10 mg/kg.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Provides immediate systemic circulation and 100% bioavailability.
-
Requires proper restraint and technical skill.
-
Recommended injection volume: 2-5 mL/kg for mice, 1-2 mL/kg for rats.
-
Suggested Starting Dose Range: Lower doses are recommended to start, e.g., 0.05 - 5 mg/kg.
-
-
Oral Gavage (PO):
-
Used to assess oral bioavailability and effects after gastrointestinal absorption.
-
Requires appropriate gavage needles and technique to avoid injury.
-
Recommended volume: 5-10 mL/kg for mice, 5-10 mL/kg for rats.
-
Suggested Starting Dose Range: Higher doses may be required compared to parenteral routes, e.g., 1 - 20 mg/kg.
-
Procedure (Example: IP Injection in Mice):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Assessment of Behavioral Effects
Objective: To evaluate the impact of this compound on spontaneous locomotor activity, a common behavioral measure sensitive to dopaminergic modulation.
Apparatus:
-
Open-field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control according to the chosen route and dose.
-
At a predetermined time post-injection (e.g., 15-30 minutes for IP), place the animal in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set duration (e.g., 30-60 minutes).
-
Analyze the data to compare the effects of different doses of this compound to the vehicle control group.
Conclusion
This compound presents a valuable research tool for investigating the allosteric modulation of the dopamine transporter. While specific in vivo data remains to be broadly published, the provided in vitro information and generalized protocols offer a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to conduct thorough pilot experiments to establish optimal conditions for their specific research questions and to adhere to all institutional and national guidelines for the ethical use of laboratory animals. The continued investigation of this compound in preclinical models will be crucial for elucidating its therapeutic potential.
References
Application Notes and Protocols for SRI-29574 Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-29574 is a potent allosteric modulator of the dopamine (B1211576) transporter (DAT), also exhibiting partial inhibitory effects on the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). As an allosteric modulator, this compound binds to a site on the transporter distinct from the dopamine binding site, influencing the transporter's conformation and function. This property makes it a valuable research tool for investigating the complexities of dopamine uptake and for exploring novel therapeutic strategies for conditions involving dysregulated dopaminergic neurotransmission.
These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its characterization in suitable cell lines.
Data Presentation
The inhibitory potency of this compound has been characterized in radioligand uptake assays. The following table summarizes the available quantitative data.
| Transporter | Assay Type | Preparation | IC50 (nM) | Efficacy | Reference |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Rat brain synaptosomes | 2.3 ± 0.4 | 68 ± 2% (Partial Inhibitor) | [1] |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | Rat brain synaptosomes | 23 ± 5 | 52 ± 2% (Partial Inhibitor) | [1] |
| Norepinephrine Transporter (NET) | [³H]NE Uptake Inhibition | Rat brain synaptosomes | 52 ± 15 | 72 ± 4% (Partial Inhibitor) | [1] |
Mandatory Visualization
Signaling Pathway of Allosteric Modulation of Dopamine Transporter
Caption: Allosteric modulation of the dopamine transporter (DAT) by this compound.
Experimental Workflow for [³H]Dopamine Uptake Assay
Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.
Experimental Protocols
The following protocols are generalized for cell lines commonly used in transporter assays, such as Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT). Similar protocols can be adapted for other suitable cell lines like Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells.
Protocol 1: Cell Culture and Maintenance of HEK293-hDAT Cells
Materials:
-
HEK293 cells stably expressing hDAT (or parental HEK293 for transient transfection)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, if applicable)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HEK293-hDAT cells in T-75 flasks in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate for experiments or subculture at a 1:5 to 1:10 ratio.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for the inhibition of dopamine uptake.
Materials:
-
HEK293-hDAT cells (and parental HEK293 cells for non-specific uptake control)
-
24- or 96-well cell culture plates, poly-D-lysine coated
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4) supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Unlabeled dopamine
-
Lysis Buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Seed HEK293-hDAT cells into a 24- or 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well for a 24-well plate).
-
For determining non-specific uptake, seed parental HEK293 cells in separate wells.
-
Incubate for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 1 pM to 1 µM. Include a vehicle control (DMSO concentration should be consistent across all wells, typically ≤ 0.1%).
-
Prepare a solution of [³H]Dopamine in assay buffer at a final concentration close to its Km for DAT (typically 10-20 nM).
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with 1 mL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of the various concentrations of this compound or vehicle to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 200 µL of the [³H]Dopamine solution to each well (final volume 400 µL).
-
Incubate for a short period where uptake is linear (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 200 µL of lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the average CPM from the parental HEK293 cell wells (non-specific uptake) from the CPM of the HEK293-hDAT wells.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Note: It is crucial to perform all experiments in triplicate to ensure data reliability. The optimal cell density, incubation times, and concentrations of reagents may need to be determined empirically for your specific experimental setup.
References
Troubleshooting & Optimization
Troubleshooting low potency of SRI-29574 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRI-29574 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an allosteric modulator of the dopamine (B1211576) transporter (DAT).[1] It functions by partially inhibiting the reuptake of dopamine. Unlike competitive inhibitors that bind to the primary substrate site, allosteric modulators like this compound bind to a secondary, or allosteric, site on the transporter. This binding event induces a conformational change in the transporter, which in turn modulates its function. This compound also partially inhibits the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1]
Q2: What are the common in vitro assays for characterizing this compound activity?
The most common in vitro assay to determine the potency of this compound is a neurotransmitter uptake assay. This assay measures the ability of the compound to inhibit the uptake of a radiolabeled or fluorescently tagged neurotransmitter (e.g., [³H]dopamine) into cells expressing the dopamine transporter.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Studies on similar compounds in DMSO show stability for months under these conditions.
Q4: Why does this compound show high potency in uptake assays but low potency in binding assays?
This is a characteristic feature of allosteric modulators. This compound binds to a site on the dopamine transporter that is distinct from the primary binding site for dopamine and traditional competitive inhibitors (like cocaine).[2][3] Therefore, it can potently inhibit the conformational changes required for dopamine transport (uptake) without directly competing for the binding of radioligands to the primary site. One study explicitly states that this compound is "inactive in inhibiting DAT binding".[2]
Troubleshooting Guide: Low Potency of this compound in Assays
This guide addresses common issues that may lead to lower than expected potency of this compound in your experiments.
Issue 1: Higher than expected IC50 value in dopamine uptake assay.
Potential Causes and Solutions:
-
Compound Integrity and Purity:
-
Recommendation: Verify the purity and integrity of your this compound sample using methods like LC-MS or NMR. Impurities can lead to inaccurate concentration calculations and interfere with the assay.
-
-
Compound Solubility:
-
Recommendation: Visually inspect your highest concentration wells for any precipitation. This compound is poorly soluble in aqueous solutions. Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) and consistent across all wells, including controls. If solubility is an issue, consider preparing a fresh stock solution and ensuring it is fully dissolved before further dilution.
-
-
Assay Conditions:
-
Recommendation: Optimize assay parameters such as incubation time, cell density, and substrate concentration. Ensure these are consistent with established protocols for dopamine uptake assays.
-
-
Cell Health and Transporter Expression:
-
Recommendation: Ensure the cells used in the assay (e.g., HEK293-hDAT) are healthy and exhibit a robust level of dopamine transporter expression. Low transporter expression will result in a small assay window and can affect the apparent potency of the inhibitor.
-
Issue 2: High variability between replicate wells.
Potential Causes and Solutions:
-
Inconsistent Cell Plating:
-
Recommendation: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Inconsistent cell numbers will lead to variable transporter levels and, consequently, variable uptake.
-
-
Pipetting Errors:
-
Recommendation: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of this compound.
-
-
Edge Effects in Multi-well Plates:
-
Recommendation: To minimize edge effects, consider not using the outermost wells of the plate for experimental data. Fill these wells with buffer or media to maintain a humidified environment.
-
Issue 3: No inhibitory effect observed.
Potential Causes and Solutions:
-
Incorrect Compound Concentration:
-
Recommendation: Double-check all calculations for stock solution and working solution dilutions.
-
-
Degraded Compound:
-
Recommendation: Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Assay System Malfunction:
-
Recommendation: Run appropriate positive and negative controls. A known potent DAT inhibitor (e.g., cocaine or GBR-12909) should be used as a positive control to validate the assay's performance. A vehicle control (e.g., DMSO) should show no inhibition.
-
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Transporter | Assay Type | Species | IC50 (nM) | Reference |
| DAT | [³H]Dopamine Uptake | Rat | 2.3 | [1] |
| SERT | [³H]Serotonin Uptake | Rat | 23 | MedChemExpress |
| NET | [³H]Norepinephrine Uptake | Rat | 52 | MedChemExpress |
| DAT | Radioligand Binding | - | Inactive | [2] |
Experimental Protocols
Protocol 1: Radiolabeled Dopamine Uptake Assay
This protocol is adapted from standard procedures for measuring dopamine transporter activity.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
96-well cell culture plates
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mg/ml glucose.
-
[³H]Dopamine
-
This compound
-
Positive Control (e.g., Cocaine)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Compound Dilutions: Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of a positive control inhibitor. The final DMSO concentration should be kept below 0.5%.
-
Assay Initiation:
-
Wash the cell monolayer twice with warm assay buffer.
-
Add 50 µL of the diluted this compound or control compounds to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
-
Dopamine Uptake:
-
Add 50 µL of assay buffer containing [³H]Dopamine (at a final concentration close to its Km, typically in the low nanomolar range) to each well.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Assay Termination:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as an allosteric modulator of DAT.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low potency of this compound.
References
Technical Support Center: Optimizing SRI-29574 Concentration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SRI-29574, an allosteric modulator of the dopamine (B1211576) transporter (DAT). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental conditions for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an allosteric modulator of the dopamine transporter (DAT).[1] It functions by partially inhibiting the reuptake of dopamine with a reported half-maximal inhibitory concentration (IC50) of 2.3 nM.[1] Unlike competitive inhibitors that bind to the primary substrate site, allosteric modulators like this compound bind to a distinct secondary site on the transporter. This binding induces a conformational change in the transporter, thereby affecting its function. This compound also exhibits partial inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A typical starting point for in vitro experiments is to perform a dose-response curve that brackets the known IC50 value of 2.3 nM. A suggested range would be from 0.1 nM to 100 nM to capture the full inhibitory curve. The optimal concentration will ultimately depend on the specific cell line, experimental conditions, and the biological question being addressed.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (generally below 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q4: What cell lines are suitable for studying the effects of this compound?
Cell lines endogenously expressing the dopamine transporter (DAT) or those stably or transiently transfected with the DAT gene are appropriate for studying the effects of this compound. Commonly used cell lines for DAT uptake assays include:
-
HEK293 (Human Embryonic Kidney) cells transfected with DAT
-
COS-7 (Monkey Kidney Fibroblast) cells transfected with DAT
-
N2a (Mouse Neuroblastoma) cells
-
SH-SY5Y (Human Neuroblastoma) cells
The choice of cell line should be guided by the specific research question and the desired cellular context.
Data Presentation
The following table provides a representative dose-response dataset for this compound in a dopamine uptake assay. Please note that this is a hypothetical dataset based on the known IC50 and a typical sigmoidal dose-response relationship. Researchers should generate their own data for their specific experimental system.
| This compound Concentration (nM) | Percent Inhibition of Dopamine Uptake (%) |
| 0.1 | 5 |
| 0.5 | 15 |
| 1.0 | 30 |
| 2.3 (IC50) | 50 |
| 5.0 | 70 |
| 10 | 85 |
| 50 | 95 |
| 100 | 98 |
Experimental Protocols
Protocol: In Vitro Dopamine Uptake Assay
This protocol outlines a standard procedure for measuring the effect of this compound on dopamine uptake in cultured cells expressing the dopamine transporter.
Materials:
-
Cells expressing DAT (e.g., HEK293-DAT)
-
96-well cell culture plates
-
This compound
-
[³H]Dopamine (or a fluorescent dopamine analog)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter (for radiolabeled dopamine) or fluorescence plate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Seeding: Seed DAT-expressing cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.
-
Pre-incubation with this compound:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Dopamine Uptake:
-
Add [³H]Dopamine to each well to a final concentration that is at or below the Km for the dopamine transporter (typically in the low micromolar range).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909 or in non-transfected cells) from all values.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Putative signaling pathway of this compound action on the dopamine transporter.
Caption: Experimental workflow for a dopamine uptake assay with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | 1. Incomplete washing of cells. | 1. Ensure thorough and rapid washing with ice-cold buffer. Increase the number of washes if necessary. |
| 2. Non-specific binding of [³H]Dopamine. | 2. Include a control with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) to determine non-specific binding. | |
| 3. High basal dopamine uptake. | 3. Optimize the cell seeding density and ensure cells are not overly confluent. | |
| Low signal or no inhibition | 1. Low expression or activity of DAT. | 1. Verify DAT expression in your cell line (e.g., via Western blot or immunofluorescence). Use a positive control inhibitor to confirm DAT activity. |
| 2. Degradation of this compound. | 2. Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| 3. Incorrect assay conditions. | 3. Optimize incubation times and temperatures. Ensure the dopamine concentration is appropriate for your cell system. | |
| High variability between replicates | 1. Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before plating. Pipette carefully to avoid disturbing the cell monolayer. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and be consistent with pipetting technique. | |
| 3. Edge effects in the 96-well plate. | 3. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media. | |
| Unexpected dose-response curve shape | 1. Cytotoxicity of this compound at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine if high concentrations of this compound are toxic to your cells. |
| 2. Off-target effects of this compound. | 2. Be mindful that this compound also has effects on SERT and NET. Consider using cell lines that do not express these transporters if you need to isolate the effect on DAT. |
References
SRI-29574 in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SRI-29574, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 2 mg/mL in DMSO. It is important to note that warming the solution may be necessary to achieve a clear solution at this concentration.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to warm the vial of this compound and the DMSO to room temperature before opening to minimize moisture condensation. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. Gentle warming and vortexing can aid in complete dissolution. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in the this compound/DMSO stock solution upon thawing. | 1. The solution may have been stored for too long or subjected to multiple freeze-thaw cycles, leading to compound degradation and precipitation.2. The concentration may be too high for the storage temperature. | 1. Discard the precipitated solution and prepare a fresh stock solution.2. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it persists, consider preparing a new stock at a slightly lower concentration. |
| Difficulty dissolving this compound powder in DMSO at room temperature. | The dissolution rate of this compound in DMSO at room temperature may be slow. | Gently warm the solution to 37°C for a short period and vortex or sonicate until the powder is completely dissolved. Ensure the solution is clear before use. |
| Inconsistent experimental results using the same stock solution. | 1. The stock solution may have degraded due to improper storage or handling.2. Inaccurate pipetting when making dilutions. | 1. Prepare a fresh stock solution from the solid compound and store it properly in single-use aliquots.2. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Low or no activity observed in a cell-based assay. | 1. The final concentration of this compound in the assay may be too low.2. The compound may have degraded.3. The final DMSO concentration in the well may be inhibiting the cellular process. | 1. Verify your dilution calculations and prepare fresh dilutions.2. Use a freshly prepared stock solution.3. Ensure the final concentration of DMSO in your assay is at a non-toxic level for your specific cell line (typically ≤ 0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 2 mg/mL | Clear solution upon warming. |
Table 2: General Stability Guidelines for Compounds in DMSO
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Note: These are general guidelines. For critical experiments, it is always best to use a freshly prepared stock solution.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C (optional)
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is 441.53 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 441.53 g/mol = 2.26 x 10-6 moles
-
Volume of DMSO for 10 mM (0.010 mol/L) = 2.26 x 10-6 moles / 0.010 mol/L = 2.26 x 10-4 L = 226 µL
-
-
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are still present, gently warm the solution in a 37°C water bath or heat block for 5-10 minutes, followed by vortexing.
-
Once a clear solution is obtained, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Potential off-target effects of SRI-29574
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SRI-29574. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric modulator of the dopamine (B1211576) transporter (DAT). It acts as a partial inhibitor of dopamine uptake with high potency.
Q2: What are the known primary off-target effects of this compound?
This compound is known to partially inhibit the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This is a critical consideration for experimental design, as these off-target activities can influence experimental outcomes.
Q3: What is the potency of this compound at its primary target and known off-targets?
This compound exhibits nanomolar potency for the dopamine transporter (DAT). Its potency at the serotonin and norepinephrine transporters (SERT and NET) is lower. The following table summarizes the available quantitative data for the inhibition of monoamine transporter uptake by this compound.
| Target | IC50 (nM) | Emax (%) | Species | Assay System | Reference |
| DAT | 2.3 ± 0.4 | 55 ± 2 | Rat | Brain Synaptosomes | [1] |
| SERT | 130 ± 10 | 66 ± 3 | Rat | Brain Synaptosomes | [1] |
| NET | 220 ± 20 | 72 ± 4 | Rat | Brain Synaptosomes | [1] |
Q4: Is this compound a competitive or non-competitive inhibitor at DAT?
This compound is an allosteric modulator, meaning it binds to a site on the dopamine transporter (DAT) that is distinct from the dopamine binding site (orthosteric site). Evidence for this includes the observation that this compound is inactive in inhibiting the binding of the competitive DAT ligand [3H]WIN35428.[1]
Q5: Has this compound been screened against a broader panel of off-target proteins?
Based on publicly available information, comprehensive off-target screening data for this compound against a broad panel of receptors, ion channels, and enzymes is not yet available. Researchers should exercise caution and consider performing their own secondary pharmacology screening if there is a concern about potential interactions with other targets in their experimental system.
Q6: Is there any available in vivo safety or toxicology data for this compound?
Currently, there is no publicly available information on the in vivo safety and toxicology profile of this compound. It is recommended that researchers conduct appropriate in vivo studies to assess the safety and tolerability of this compound before use in animal models.
Troubleshooting Guides
Problem: I am observing unexpected effects in my in vitro/in vivo experiments that cannot be explained by the modulation of the dopamine transporter (DAT) alone.
Possible Cause: The observed effects may be due to the off-target activity of this compound at the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).
Troubleshooting Steps:
-
Review the literature: Familiarize yourself with the known pharmacology of SERT and NET inhibitors and how they might influence your experimental model.
-
Use control compounds: Include selective SERT and NET inhibitors as controls in your experiments to determine if the observed effects of this compound can be replicated.
-
Dose-response analysis: Perform a dose-response curve for this compound in your assay. If the unexpected effects occur at concentrations consistent with the IC50 for SERT or NET, it is likely an off-target effect.
-
Consider a more selective compound: If the off-target effects are confounding your results, consider using a more selective DAT modulator for your experiments.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT and NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Radiolabeled substrates: [3H]dopamine, [3H]serotonin (5-HT), [3H]norepinephrine (NE)
-
This compound and other test compounds
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in KRHB to the desired protein concentration (typically 0.5-1.0 mg/mL).
-
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled substrate ([3H]dopamine, [3H]5-HT, or [3H]NE) at a concentration close to its Km.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold KRHB to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor, e.g., GBR12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Generate dose-response curves and determine the IC50 and Emax values using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of this compound at the dopamine transporter (DAT).
Caption: Workflow for monoamine transporter uptake inhibition assay.
References
Avoiding SRI-29574 precipitation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SRI-29574 precipitation in cell culture media. By following these guidelines, researchers can ensure the reliable and reproducible use of this compound in their experiments.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a hydrophobic compound from a DMSO stock into an aqueous cell culture medium. This occurs because the compound's solubility drastically decreases as the DMSO is diluted.
Here are the potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media leads to rapid solvent exchange, causing the compound to precipitate. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of this compound can decrease at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My culture media containing this compound appears clear initially, but after a few hours or days at 37°C, I observe a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can result from changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may form insoluble complexes with salts, amino acids, or other components in the media. | If possible, try a different basal media formulation (e.g., Neurobasal medium for neuronal cultures). You can also test the solubility of this compound in a simpler buffered saline solution like PBS to determine if media components are the primary issue. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Shift | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which could affect the solubility of this compound. | Monitor the pH of your culture medium regularly. If significant acidification occurs, consider more frequent media changes or using a medium with a stronger buffering capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of 2 mg/mL in DMSO has been reported (when warmed).[1] For cell culture experiments, it is critical to keep the final DMSO concentration low (ideally <0.1%) to avoid solvent-induced toxicity.[1]
Q2: What is the optimal final concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. This compound is a potent allosteric modulator of the dopamine (B1211576) transporter (DAT) with a reported IC50 of 2.3 nM for DAT uptake inhibition.[2] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: Can I filter the media to remove the this compound precipitate?
A3: Filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and filtering it will unpredictably lower its effective concentration, leading to unreliable experimental results. It is always better to address the root cause of the precipitation.
Q4: How does serum in the culture media affect the solubility of this compound?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution.[3][4] However, this effect has its limits. At high concentrations, this compound may still precipitate even in the presence of serum. If you are working with a serum-free medium, you may need to pay closer attention to the final concentration of this compound to avoid precipitation.
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored at 2-8°C.[1] Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a method to minimize precipitation when preparing a working solution of this compound in cell culture medium.
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Gently warm the solution if necessary to ensure complete dissolution.[1]
-
Prepare an Intermediate Dilution: To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing the medium, add a small volume of the intermediate DMSO stock. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Kinetic Solubility Assessment of this compound in Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Signaling Pathways and Experimental Workflows
Dopamine Transporter (DAT) Regulation
This compound acts as an allosteric modulator of the dopamine transporter (DAT).[2] The activity of DAT is tightly regulated by various signaling pathways, including phosphorylation and dephosphorylation events mediated by protein kinases and phosphatases.[5][6][7][8]
Caption: Allosteric modulation of the Dopamine Transporter (DAT) by this compound and its regulation by protein kinases and phosphatases.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.
Caption: A step-by-step workflow to identify and resolve the cause of this compound precipitation in cell culture experiments.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactive association of drugs binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on drug-human serum albumin binding: the current state of the matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation mechanisms in dopamine transporter regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dephosphorylation of human dopamine transporter at threonine 48 by protein phosphatase PP1/2A up-regulates transport velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the dopamine transporter by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SRI-29574 Stability Guidelines
This technical support center provides guidance on assessing the stability of SRI-29574 under various experimental and storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C. For short-term storage, 4°C is acceptable. The compound should be protected from light and moisture. Always refer to the Certificate of Analysis (CofA) for lot-specific storage recommendations.[1]
Q2: How should I prepare and store solutions of this compound?
This compound can be dissolved in solvents such as DMSO. For stock solutions, it is advisable to prepare a high-concentration stock, aliquot it into single-use vials, and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution at different temperatures should be experimentally verified.[2]
Q3: What factors can affect the stability of this compound?
Several factors can influence the stability of small molecules like this compound, including temperature, light, humidity, pH of the solution, and the presence of oxidizing agents.[3][4] It is crucial to control these factors during storage and experiments.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
To assess the stability of this compound, you should perform a stability study under your specific experimental conditions.[3][5] This typically involves incubating the compound under the desired conditions for various time points and then analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
Troubleshooting Guide
Issue 1: I am observing a decrease in the expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of the compound in solution.
-
Troubleshooting Step: Prepare fresh solutions of this compound from a solid stock that has been stored correctly. If the issue persists, perform a time-course experiment where you analyze the concentration and purity of this compound in your experimental buffer at different time points using HPLC. This will help determine the rate of degradation.
-
-
Possible Cause 2: Improper storage of the solid compound.
-
Troubleshooting Step: Review the storage conditions of your solid this compound. Ensure it has been stored at the recommended temperature and protected from light and moisture. If in doubt, use a fresh, unopened vial of the compound.
-
-
Possible Cause 3: Multiple freeze-thaw cycles of the stock solution.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Issue 2: I see extra peaks in my HPLC analysis of an aged this compound solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: These additional peaks likely represent degradation products of this compound. To characterize these, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and potentially elucidate their structures.[8][9][10][11][12] Comparing the chromatograms of fresh and aged solutions will help confirm this.
-
Data Presentation
When presenting your stability data, it is crucial to be clear and concise. The following tables are examples of how to structure your quantitative data.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 months | 99.8 | White powder |
| 6 months | 99.7 | No change | |
| 12 months | 99.6 | No change | |
| 4°C | 0 months | 99.8 | White powder |
| 6 months | 99.1 | No change | |
| 12 months | 98.5 | Slight yellowing | |
| 25°C / 60% RH | 0 months | 99.8 | White powder |
| 1 month | 97.2 | Yellowish powder | |
| 3 months | 95.0 | Yellowish powder |
Table 2: Stability of this compound (10 mM) in DMSO Solution
| Storage Temperature | Time Point | Concentration (mM) | Purity (%) by HPLC |
| -80°C | 0 days | 10.0 | 99.8 |
| 30 days | 9.9 | 99.7 | |
| 90 days | 9.9 | 99.6 | |
| -20°C | 0 days | 10.0 | 99.8 |
| 7 days | 9.8 | 99.5 | |
| 30 days | 9.5 | 98.9 | |
| 4°C | 0 days | 10.0 | 99.8 |
| 1 day | 9.6 | 99.0 | |
| 7 days | 8.8 | 97.2 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This is a general protocol and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard curve of this compound at known concentrations. b. At each time point of your stability study, take an aliquot of the sample, dilute it to fall within the range of the standard curve, and inject it into the HPLC. c. The purity of this compound can be determined by the peak area percentage of the main peak relative to the total peak area. The concentration can be calculated from the standard curve.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][13]
-
Acidic Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC and LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. scispace.com [scispace.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS for Degradant Confirmation: When It’s Needed—and How to Present It – Pharma Stability [pharmastability.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 13. ijtsrd.com [ijtsrd.com]
Best practices for using SRI-29574 in long-term studies
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of SRI-29574 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an allosteric modulator of the dopamine (B1211576) transporter (DAT).[1] It functions by partially inhibiting the reuptake of dopamine at the transporter. While its primary target is DAT (IC50 = 2.3 nM), it also exhibits partial inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] Its utility in research lies in its potential as a probe to investigate the function and regulatory mechanisms of DAT.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental duration, and specific research question. Based on its IC50 value of 2.3 nM for DAT inhibition, a starting concentration range of 1-100 nM is recommended for initial dose-response experiments.
Q3: How should this compound be stored for long-term stability?
A3: For maximal stability, this compound should be stored as a stock solution, typically in a solvent like DMSO, at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound suitable for in vivo studies?
A4: While this compound is primarily characterized for in vitro use as a research probe, its potential for in vivo applications would require further investigation into its pharmacokinetics, pharmacodynamics, and potential off-target effects in a whole-organism context.
Troubleshooting Guide for Long-Term Studies
Long-term experiments using small molecules like this compound can present unique challenges. This guide addresses potential issues and provides structured troubleshooting advice.
| Issue | Potential Cause | Recommended Action |
| Diminished or inconsistent compound effect over time. | Compound Degradation: this compound may not be stable in cell culture media at 37°C for extended periods. Factors like pH shifts, presence of serum, and exposure to light can contribute to degradation. | 1. Replenish Media: Change the cell culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Stability Test: Perform a stability study of this compound in your specific cell culture medium using techniques like HPLC to determine its degradation rate. 3. Protect from Light: Store stock solutions and conduct experiments with minimal light exposure. |
| Observed cellular toxicity or unexpected morphological changes. | Off-Target Effects: At higher concentrations or with prolonged exposure, this compound may exhibit off-target effects. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to cells at certain concentrations. | 1. Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration. 2. Vehicle Control: Include a vehicle-only control group in all experiments to assess the effect of the solvent. 3. Toxicity Assays: Conduct standard cell viability assays (e.g., MTT, LDH) to determine the cytotoxic potential of this compound and the vehicle at the concentrations and duration of your experiment. |
| Variability between experimental replicates. | Inconsistent Dosing: Inaccurate or inconsistent preparation of this compound working solutions. Cell Culture Inconsistency: Variations in cell density, passage number, or culture conditions. | 1. Standardized Preparation: Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Use calibrated pipettes for accurate dilution. 2. Standardized Cell Culture: Maintain consistent cell seeding densities and use cells within a defined passage number range. Monitor and control pH and other culture parameters. |
| Unexpected changes in dopamine transporter expression or localization. | Cellular Adaptation: Long-term exposure to a DAT modulator can lead to compensatory changes in the cell, such as altered DAT expression or trafficking. | 1. Time-Course Experiment: Conduct a time-course study to observe changes in DAT expression (e.g., via Western blot or qPCR) and localization (e.g., via immunofluorescence) over the duration of the experiment. 2. Intermittent Dosing: Consider an intermittent dosing schedule to minimize cellular adaptation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound powder to prepare the desired volume and concentration of the stock solution.
-
Dissolve the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Ensure thorough mixing before adding the working solution to the cells.
-
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) and a vehicle control should always be included in the experimental design.
-
Protocol 2: Long-Term Treatment of Neuronal Cultures with this compound
-
Cell Seeding:
-
Plate primary neurons or a suitable neuronal cell line at a predetermined density in appropriate culture vessels.
-
Allow the cells to adhere and stabilize for at least 24 hours before initiating treatment.
-
-
Initiation of Treatment:
-
Prepare the this compound working solution in fresh, pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Maintenance during Long-Term Culture:
-
For continuous exposure, replenish the medium with freshly prepared this compound working solution every 24-48 hours. The frequency should be optimized based on the stability of the compound in the specific culture conditions and the metabolic activity of the cells.
-
Monitor the cells regularly for any morphological changes, signs of toxicity, or contamination.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells for downstream analysis (e.g., protein expression, neurotransmitter uptake assays, cell viability).
-
Visualizations
Signaling Pathway of Dopamine Transporter (DAT)
Caption: Allosteric modulation of the dopamine transporter (DAT) by this compound.
Experimental Workflow for Long-Term this compound Studies
References
Validation & Comparative
SRI-29574 Versus Cocaine at the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of SRI-29574 and cocaine at the dopamine (B1211576) transporter (DAT). The information is compiled from preclinical research to assist in understanding their distinct mechanisms of action.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data for this compound and cocaine on their interaction with the dopamine transporter. It is important to note that the presented data for the two compounds are from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Cocaine | Reference |
| Dopamine Uptake Inhibition (IC50) | 2.3 nM | ~400 nM - 1 µM | [1],[2] |
| Binding Affinity (Ki) | Data not available | 223 nM - 423 nM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Lower values for both IC50 and Ki indicate greater potency. The IC50 value for this compound suggests it is a potent inhibitor of dopamine uptake[1]. Cocaine's affinity for the dopamine transporter is a key factor in its psychoactive effects[2].
Mechanism of Action
This compound is characterized as an allosteric modulator of the dopamine transporter[1]. This suggests that it binds to a site on the DAT that is distinct from the dopamine and cocaine binding site (the orthosteric site). By binding to this allosteric site, this compound can modulate the function of the transporter, including its ability to reuptake dopamine.
Cocaine , in contrast, is a competitive inhibitor of the dopamine transporter. It binds directly to the dopamine binding site, physically blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, which is responsible for its stimulant and rewarding effects. The interaction of cocaine with the DAT is complex and may induce conformational changes in the transporter protein.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of compounds like this compound and cocaine with the dopamine transporter.
Dopamine Transporter Binding Assay ([³H]WIN 35,428)
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Objective: To measure the displacement of a radiolabeled ligand ([³H]WIN 35,428, a cocaine analog) from the dopamine transporter by a test compound.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (this compound, cocaine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Rat striata are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes (and DAT) is resuspended.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (or vehicle for total binding). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This assay is used to determine the functional potency (IC50) of a test compound in inhibiting the reuptake of dopamine by the transporter.
Objective: To measure the inhibition of [³H]dopamine uptake into synaptosomes or cells expressing DAT by a test compound.
Materials:
-
Rat striatal synaptosomes or cells stably expressing DAT
-
[³H]dopamine (radiolabeled substrate)
-
Test compounds (this compound, cocaine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
Preparation: Synaptosomes are prepared from rat striata, or cells expressing DAT are cultured.
-
Pre-incubation: Aliquots of synaptosomes or cells are pre-incubated for a short period with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: [³H]dopamine is added to initiate the uptake reaction. The incubation is carried out at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by adding an excess of a potent DAT inhibitor.
-
Quantification: The amount of [³H]dopamine taken up by the synaptosomes or cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is determined by non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts related to the interaction of this compound and cocaine with the dopamine transporter.
Caption: Dopamine reuptake and its inhibition by cocaine and this compound.
Caption: Workflow for a dopamine uptake inhibition assay.
References
A Comparative Guide to the In Vivo Effects of SRI-29574 and GBR-12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two research compounds, SRI-29574 and GBR-12909, both of which target the dopamine (B1211576) transporter (DAT). While both molecules are pivotal tools in neuroscience research, they exhibit distinct mechanisms of action that are presumed to translate into different in vivo profiles. This document summarizes the currently available data, with a notable lack of public in vivo studies on this compound, and provides detailed experimental protocols for the well-characterized compound GBR-12909.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic drugs and substances of abuse. Understanding how different compounds interact with DAT is crucial for developing novel treatments for a range of neuropsychiatric disorders. GBR-12909 is a well-established potent and selective competitive inhibitor of DAT, while this compound is described as an allosteric modulator. This distinction in their interaction with the transporter protein is fundamental and suggests different functional consequences.
Mechanism of Action
GBR-12909 acts as a classic competitive inhibitor, binding to the same site on the dopamine transporter as dopamine itself. This direct competition blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and enhanced dopaminergic signaling.
This compound, in contrast, is an allosteric modulator. It binds to a site on the dopamine transporter that is distinct from the dopamine binding site. This binding event induces a conformational change in the transporter protein, which in turn modulates the binding and/or transport of dopamine. Allosteric modulators can have a range of effects, from enhancing to inhibiting transporter function, and may offer a more nuanced approach to modulating dopaminergic activity compared to direct competitive inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and GBR-12909. It is important to note the significant gap in the publicly available in vivo data for this compound.
Table 1: Pharmacological Profile
| Parameter | This compound | GBR-12909 |
| Mechanism of Action | Allosteric Modulator of DAT | Competitive Inhibitor of DAT |
| Primary Target | Dopamine Transporter (DAT) | Dopamine Transporter (DAT) |
| Selectivity | Partially inhibits SERT and NET | Potent and selective for DAT over SERT and NET[1][2] |
| DAT Affinity (IC₅₀) | 2.3 nM[3][4] | High affinity (specific values vary by study) |
Table 2: In Vivo Effects
| Effect | This compound | GBR-12909 |
| Locomotor Activity | Data not publicly available | Dose-dependent increase in locomotor activity and stereotypy[2][5][6][7] |
| Extracellular Dopamine | Data not publicly available | Modest increase in extracellular dopamine levels in the brain[1] |
| Reinforcing Properties | Data not publicly available | Can serve as a reinforcer in animal models[1] |
| Neurochemical Effects | Data not publicly available | Chronic administration may decrease DAT density[8] |
| Use in Animal Models | Data not publicly available | Used to model mania in bipolar disorder[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited for GBR-12909 are provided below. Due to the lack of in vivo studies for this compound, a proposed general protocol for its initial in vivo characterization is also included.
Protocol 1: Assessment of Locomotor Activity (GBR-12909)
Objective: To determine the effect of GBR-12909 on spontaneous locomotor activity in rodents.
Materials:
-
Male Wistar rats (250-300g)
-
GBR-12909 hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Habituate the rats to the open field chambers for 30 minutes one day prior to the experiment.
-
On the test day, place the rats individually into the activity chambers and allow them to habituate for 30 minutes.
-
Prepare fresh solutions of GBR-12909 in saline at the desired doses (e.g., 1, 10, 20 mg/kg)[5].
-
Inject the rats i.p. with either vehicle or a specific dose of GBR-12909.
-
Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 2-3 hours[5][7].
-
Analyze the data by comparing the activity levels of the GBR-12909-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine (GBR-12909)
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) following administration of GBR-12909.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
GBR-12909 hydrochloride
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Surgical tools
-
HPLC system with electrochemical detection
-
aCSF for perfusion
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement.
-
Allow the rats to recover from surgery for at least 48 hours.
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour to ensure stable dopamine levels.
-
Administer GBR-12909 (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels and compare the effects of GBR-12909 to the vehicle control.
Proposed Protocol 3: Initial In Vivo Characterization of this compound
Objective: To conduct a preliminary assessment of the in vivo effects of this compound on locomotor activity and to establish a dose-response relationship.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Vehicle (e.g., saline, DMSO, or a suitable solvent)
-
Locomotor activity chambers
-
Injection supplies
Procedure:
-
Follow the general procedures for habituation as outlined in Protocol 1.
-
Conduct a dose-range finding study with a wide range of this compound doses (e.g., 0.1, 1, 10, 30 mg/kg, i.p.) to identify a behaviorally active dose range.
-
Based on the initial findings, perform a more detailed dose-response study with a narrower range of doses.
-
Record locomotor activity for at least 2 hours post-administration.
-
Concurrently, observe the animals for any signs of stereotypy, sedation, or other behavioral changes.
-
Analyze the data to determine the dose-dependent effects of this compound on locomotor activity.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways, a typical experimental workflow, and the logical relationships of the compounds' actions.
Caption: Mechanism of Action at the Dopamine Transporter.
Caption: Experimental Workflow for Locomotor Activity Assessment.
Caption: Logical Relationship from Molecular Action to Behavior.
References
- 1. In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piper azine (GBR-12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. GBR 12909 administration as a mouse model of bipolar disorder mania: mimicking quantitative assessment of manic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-29574 and Other Selective Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SRI-29574 with other well-characterized selective dopamine (B1211576) reuptake inhibitors (DRIs), GBR-12909 (Vanoxerine) and Bupropion (B1668061). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. These compounds are of significant interest for their therapeutic potential in various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. This guide focuses on a comparative analysis of this compound, a novel allosteric modulator, against the classical selective DRI, GBR-12909, and the atypical antidepressant, Bupropion.
Comparative Pharmacological Profile
The pharmacological profiles of this compound, GBR-12909, and Bupropion are summarized below. The key distinction lies in their mechanism of action and selectivity for the monoamine transporters: dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Data on In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of the three compounds for DAT, SERT, and NET. This data is crucial for understanding their potency and selectivity.
| Compound | DAT | SERT | NET | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Mechanism of Action |
| This compound | IC50: 2.3 nM (uptake)[1] | Data not available | Data not available | Not calculable | Not calculable | Allosteric Modulator[1] |
| GBR-12909 | Ki: ~1 nM[1][2] | >100-fold lower affinity | >100-fold lower affinity | >100 | >100 | Competitive Inhibitor[2] |
| Bupropion | Ki: 2.8 µM (2800 nM) | Ki: 45 µM (45000 nM) | Ki: 1.4 µM (1400 nM) | ~16 | ~0.5 | Competitive Inhibitor[3][4] |
Note: Lower Ki and IC50 values indicate higher potency. Selectivity ratios are calculated as Ki(SERT)/Ki(DAT) and Ki(NET)/Ki(DAT). Higher ratios indicate greater selectivity for DAT over the other transporters. For this compound, quantitative data for SERT and NET inhibition is not currently available in the public domain, precluding a direct selectivity comparison. It is described as partially inhibiting SERT and NET.[1] A key finding is that this compound is reported to be inactive in inhibiting radioligand binding to DAT, which is consistent with its proposed allosteric mechanism.
Mechanism of Action
The fundamental difference between this compound and the other two compounds lies in its mechanism of action at the dopamine transporter.
This compound: An Allosteric Modulator
This compound acts as an allosteric modulator of DAT.[1] This means it binds to a site on the transporter protein that is distinct from the primary binding site (orthosteric site) where dopamine and competitive inhibitors like GBR-12909 and bupropion bind. By binding to this allosteric site, this compound modulates the function of the transporter, in this case, partially inhibiting dopamine uptake. A notable characteristic of this compound is that it has been reported to not affect dopamine efflux.
GBR-12909 and Bupropion: Competitive Inhibitors
GBR-12909 and Bupropion are competitive inhibitors of the dopamine transporter.[2][3][4] They bind directly to the dopamine binding site on the DAT, thereby physically blocking the reuptake of dopamine from the synaptic cleft.
In Vivo Studies
Currently, there is a lack of publicly available in vivo data for this compound, such as microdialysis studies to measure its effect on extracellular dopamine levels or behavioral assays to assess its functional consequences.
For GBR-12909, in vivo studies have indicated a long duration of action.[1] Bupropion's in vivo effects are consistent with its dual norepinephrine and dopamine reuptake inhibition, although its affinity for DAT is relatively low.[4]
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this guide.
Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.
Objective: To measure the displacement of a radiolabeled ligand from the dopamine transporter by a test compound.
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals containing synaptic vesicles and transporters, are prepared from a dopamine-rich brain region (e.g., striatum) of a suitable animal model (e.g., rat). This is typically done through a series of homogenization and centrifugation steps.
-
Incubation: A known concentration of a radiolabeled ligand that specifically binds to DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes.
Objective: To determine the potency (IC50) of a compound in inhibiting the function of the dopamine transporter.
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes are prepared as described for the binding assay.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Termination of Uptake: After a specific incubation period, the uptake is terminated, typically by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50).
Summary and Conclusion
This comparative guide highlights the distinct pharmacological profile of this compound in relation to the well-established dopamine reuptake inhibitors, GBR-12909 and Bupropion.
-
This compound is a potent inhibitor of dopamine uptake with a unique allosteric mechanism of action. Its partial inhibition of SERT and NET suggests a broader, yet to be fully quantified, pharmacological profile. The lack of effect on dopamine efflux may differentiate its in vivo effects from classic DRIs. The absence of publicly available in vivo data for this compound is a significant knowledge gap that limits a comprehensive comparison of its functional effects.
-
GBR-12909 stands out as a highly potent and selective competitive inhibitor of the dopamine transporter, making it a valuable tool for probing the effects of selective dopamine reuptake inhibition.
-
Bupropion is a less potent and non-selective inhibitor of both dopamine and norepinephrine transporters, with negligible effects on the serotonin transporter. Its clinical efficacy as an antidepressant is well-established.
For researchers and drug development professionals, the choice between these compounds will depend on the specific research question or therapeutic goal. This compound's allosteric mechanism presents a novel approach to modulating the dopamine system, which may offer a different therapeutic and side-effect profile compared to traditional competitive inhibitors. However, further research is critically needed to fully characterize its selectivity and in vivo pharmacology to understand its potential as a therapeutic agent.
References
Validating SRI-29574 Binding to the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRI-29574's performance in binding to the dopamine (B1211576) transporter (DAT) against other well-established DAT ligands. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound as a pharmacological tool.
Comparative Analysis of Binding Affinity and Selectivity
This compound is distinguished as an allosteric modulator of the dopamine transporter.[1][2][3] Unlike traditional DAT inhibitors that bind to the primary substrate site (orthosteric site), this compound is thought to bind to a distinct, secondary (allosteric) site. This mode of action allows it to modulate the transporter's function without directly competing with dopamine. A key characteristic of this compound is its partial inhibition of dopamine uptake with a reported IC50 of 2.3 nM, while notably not affecting ligand binding at the orthosteric site.[1][2][4] this compound also exhibits partial inhibitory effects on the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][3]
The following table summarizes the binding affinities and selectivity profiles of this compound and other common DAT ligands.
| Compound | DAT Affinity (Kᵢ/IC₅₀, nM) | SERT Affinity (Kᵢ/IC₅₀, nM) | NET Affinity (Kᵢ/IC₅₀, nM) | Selectivity Profile |
| This compound | 2.3 (IC₅₀, uptake) | Partial Inhibition | Partial Inhibition | Allosteric Modulator |
| Cocaine | ~255 | High Affinity | ~3600 | Non-selective |
| GBR 12909 | 1 - 14 | Moderate Affinity | Low Affinity | Highly DAT Selective |
| Modafinil | 780 - 2300 | No Affinity | Very Low Affinity | DAT Selective |
| RTI-55 | 0.2 (Kᵈ, high affinity) | High Affinity | Low Affinity | DAT/SERT Selective |
Note: The affinity of this compound is presented as an IC₅₀ for uptake inhibition, as it does not compete for orthosteric radioligand binding. Data for comparator compounds are compiled from various sources and assays; direct comparison should be made with caution.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compounds: this compound and comparators.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand (near its Kᵈ value), and the cell membrane preparation.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells: CHO or HEK293 cells stably expressing hDAT.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Test Compounds: this compound and comparators.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The timing should be within the linear range of dopamine uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of dopamine uptake for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow for its validation.
Caption: Allosteric modulation of DAT by this compound.
Caption: Workflow for DAT binding and uptake assays.
References
SRI-29574: A Comparative Selectivity Analysis Against Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SRI-29574's performance against other monoamine transporter inhibitors, supported by experimental data.
This compound has emerged as a notable allosteric modulator of the dopamine (B1211576) transporter (DAT), demonstrating high potency in inhibiting dopamine uptake.[1][2] This guide provides a comparative analysis of this compound's selectivity profile against the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, benchmarked against established DAT inhibitors such as cocaine, methylphenidate, and GBR 12909. All quantitative data is presented in a clear tabular format, followed by detailed experimental methodologies for the cited assays.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of this compound and comparator compounds against DAT, SERT, and NET. Lower values indicate higher potency.
| Compound | DAT | SERT | NET | Selectivity Ratios |
| This compound | IC₅₀ = 2.3 nM¹ | Partially Inhibits¹,² | Partially Inhibits¹,² | SERT/DAT: N/ANET/DAT: N/A |
| Cocaine | Kᵢ = 230 nM³ | Kᵢ = 740 nM³ | Kᵢ = 480 nM³ | SERT/DAT: ~3.2NET/DAT: ~2.1 |
| Methylphenidate | Kᵢ = 193 nM⁴ | Kᵢ = 55,000 nM³ | Kᵢ = 38 nM⁴ | SERT/DAT: ~285NET/DAT: ~0.2 |
| GBR 12909 | Kᵢ = 1 nM⁵ | Kᵢ > 100x vs DAT⁵ | Kᵢ > 100x vs DAT⁵ | SERT/DAT: >100NET/DAT: >100 |
¹Data from in vitro uptake inhibition assays.[1][2] ²Specific IC₅₀ or Kᵢ values for this compound against SERT and NET are not readily available in the public domain, though partial inhibition has been noted.[1][2] ³Data from radioligand binding assays with human transporters.[1] ⁴Data from in vitro studies.[3] ⁵Data from in vitro dopamine uptake inhibition assays.[4]
Key Observations:
-
This compound is a highly potent inhibitor of dopamine uptake, with an IC₅₀ value in the low nanomolar range.[1][2]
-
Unlike cocaine, which exhibits relatively low selectivity, and methylphenidate, which also potently inhibits NET, this compound's primary characterized high-affinity interaction is with DAT.
-
GBR 12909 is a highly selective DAT inhibitor, providing a benchmark for compounds with a focused DAT inhibitory profile.[4]
-
The allosteric mechanism of this compound distinguishes it from competitive inhibitors like cocaine and methylphenidate, suggesting a different mode of interaction with the dopamine transporter.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Allosteric Inhibition of Dopamine Transporter by this compound.
Caption: General Workflow for Monoamine Transporter Uptake Assay.
Experimental Protocols
The data presented in this guide are typically generated using two primary types of in vitro assays: radioligand binding assays and synaptosomal uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter of interest.
-
Membrane Preparation: Membranes are prepared from cells expressing the target transporter (DAT, SERT, or NET) or from specific brain regions rich in these transporters (e.g., striatum for DAT).
-
Assay Components: The assay mixture typically includes the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the transporter.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for dopamine uptake) by homogenization and differential centrifugation.
-
Assay Buffer: Synaptosomes are suspended in a physiological buffer.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine). To ensure specificity for a particular transporter, inhibitors for other transporters can be included (e.g., desipramine (B1205290) to block NET and SERT when measuring DAT activity).
-
Uptake Termination: After a short incubation period at 37°C, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine).
References
Cross-Validation of SRI-29574 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine (B1211576) transporter (DAT) allosteric modulator, SRI-29574, with alternative compounds and genetic models. The objective is to facilitate the cross-validation of its pharmacological effects by examining convergent evidence from chemical and genetic approaches. Due to the limited publicly available in vivo data for this compound, this guide draws comparisons with "atypical" dopamine transporter inhibitors, a class of compounds that includes allosteric modulators and shares a similar pharmacological profile of reduced locomotor stimulation compared to traditional DAT inhibitors like cocaine.
Overview of this compound and aputypical DAT Inhibitors
This compound is an allosteric modulator of the dopamine transporter (DAT) and also exhibits partial inhibition of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). Allosteric modulators bind to a site on the transporter protein that is different from the dopamine binding site, altering the transporter's function without directly competing with dopamine. This mechanism is characteristic of a class of compounds known as atypical DAT inhibitors. These compounds, unlike typical DAT inhibitors such as cocaine, often exhibit a unique behavioral profile with reduced abuse liability and less pronounced psychostimulant effects.
Comparative Analysis of Atypical DAT Inhibitors
To provide a framework for the potential in vivo effects of this compound, this section compares it with other well-characterized atypical DAT inhibitors, specifically benztropine (B127874) and modafinil (B37608) analogs.
Table 1: Comparison of In Vitro and In Vivo Properties of Atypical DAT Inhibitors
| Compound/Analog Class | Primary Target(s) | Reported IC50/Ki for DAT | Locomotor Activity | Dopamine Levels (Microdialysis) | Abuse Liability Potential | Key References |
| This compound | DAT (allosteric), SERT, NET | IC50 = 2.3 nM (for DAT) | Data not publicly available | Data not publicly available | Expected to be low | [1] |
| Benztropine Analogs (e.g., AHN 1-055, AHN 2-005) | DAT | Nanomolar range | Attenuated or no increase | Slower and more prolonged increase than cocaine | Low | [2][3][4][5][6] |
| Modafinil Analogs (e.g., (S)-CE-123) | DAT | Micromolar range | No significant increase | Slower onset and longer-lasting increase | Low | [7][8] |
| Cocaine (Typical Inhibitor for comparison) | DAT, SERT, NET | Micromolar range | Significant, dose-dependent increase | Rapid and pronounced increase | High | [2][7] |
Cross-Validation with Genetic Models
Genetically modified mouse models provide a powerful tool to validate the on-target effects of pharmacological agents. By comparing the behavioral and neurochemical phenotype of mice with a genetically altered DAT to the effects of this compound, researchers can gain confidence that the compound's actions are mediated through its intended target.
Table 2: Phenotypic Comparison of Atypical DAT Inhibitors and Genetic Models
| Model/Compound | Genotype/Mechanism | Key Behavioral Phenotypes | Key Neurochemical Phenotypes | Relevance for Cross-Validation |
| This compound (Predicted) | DAT Allosteric Modulator | Potentially reduced locomotor activity, possible anxiolytic or antidepressant-like effects due to SERT/NET activity. | Modulated (likely stabilized or slightly increased) extracellular dopamine. | To be determined with future in vivo studies. |
| DAT Knockout (KO) Mouse | Homozygous deletion of the DAT gene | Hyperactivity, deficits in sensorimotor gating, impulsivity.[1] | Persistently elevated extracellular dopamine. | Provides a model of complete DAT inhibition. The effects of a partial modulator like this compound would be expected to be substantially milder. |
| DAT Heterozygous (HET) Mouse | 50% reduction in DAT expression | Intermediate phenotype between wild-type and KO mice. | Moderately elevated extracellular dopamine. | May represent a more relevant model for the partial inhibition profile of this compound. |
| SERT Knockout (KO) Mouse | Homozygous deletion of the SERT gene | Increased anxiety-like behavior, altered stress response. | Increased extracellular serotonin. | Relevant for validating the off-target effects of this compound on the serotonin system. |
| NET Knockout (KO) Mouse | Homozygous deletion of the NET gene | Altered locomotor activity, antidepressant-like phenotype. | Increased extracellular norepinephrine. | Relevant for validating the off-target effects of this compound on the norepinephrine system. |
Signaling Pathways and Experimental Workflows
Dopaminergic Synapse Signaling
The following diagram illustrates the central role of the dopamine transporter (DAT) in regulating dopamine signaling in the synapse and the proposed mechanism of action for an allosteric modulator like this compound.
Experimental Workflow for Cross-Validation
The logical flow for cross-validating the effects of this compound involves a combination of in vitro, ex vivo, and in vivo experiments, with parallel studies in wild-type and genetically modified animals.
References
- 1. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Atypical Dopamine Uptake Inhibitors - Amy Newman [grantome.com]
- 4. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Novel Atypical Dopamine Uptake Inhibitor (S)-CE-123 Partially Reverses the Effort-Related Effects of the Dopamine Depleting Agent Tetrabenazine and Increases Progressive Ratio Responding [frontiersin.org]
A Comparative Analysis of SRI-29574 and Traditional Dopamine Transporter Inhibitors
For Immediate Release
[City, State] – A novel allosteric modulator of the dopamine (B1211576) transporter (DAT), SRI-29574, presents a distinct pharmacological profile when compared to traditional DAT inhibitors. This comparison guide offers a detailed examination of its in vitro and in vivo properties alongside established typical and atypical DAT inhibitors, providing valuable insights for researchers and drug development professionals in the fields of neuroscience and pharmacology.
This compound distinguishes itself as an allosteric modulator, a mechanism that differs significantly from the competitive binding of traditional DAT inhibitors like cocaine (a typical inhibitor) and GBR 12909 (an atypical inhibitor). Allosteric modulators bind to a site on the transporter protein that is different from the dopamine binding site, inducing a conformational change that affects the transporter's function. This contrasts with traditional inhibitors that directly compete with dopamine for binding at the active site.
In Vitro Pharmacological Profile
The in vitro characteristics of this compound highlight its partial and non-competitive nature of DAT inhibition. Unlike typical DAT inhibitors that fully block dopamine uptake, this compound acts as a partial inhibitor.
Table 1: In Vitro Comparison of DAT Inhibitors
| Compound | Class | Mechanism of Action | DAT Uptake Inhibition IC₅₀ (nM) | Efficacy (Eₘₐₓ) | SERT Uptake Inhibition IC₅₀ (nM) | NET Uptake Inhibition IC₅₀ (nM) |
| This compound | Allosteric Modulator | Partial, Non-competitive Inhibitor | 2.3 ± 0.4[1] | 68 ± 2%[1] | 23 ± 5[1] | 52 ± 15[1] |
| Cocaine | Typical DAT Inhibitor | Competitive Inhibitor | ~200-300 | Full | ~300-800 | ~200-500 |
| GBR 12909 | Atypical DAT Inhibitor | Competitive Inhibitor | ~1-10 | Full | >1000 | >1000 |
Note: IC₅₀ and efficacy values for Cocaine and GBR 12909 are approximate and collated from multiple sources for comparative purposes. Direct head-to-head studies with this compound under identical experimental conditions are limited.
In Vivo Behavioral Effects
The distinct in vitro profile of this compound is expected to translate into a unique behavioral phenotype compared to traditional DAT inhibitors. While specific in vivo data for this compound is not yet widely available in the public domain, we can infer its potential effects based on its mechanism and compare it to the well-documented behaviors induced by cocaine and GBR 12909.
Table 2: Comparative In Vivo Effects of DAT Inhibitors
| Behavioral Assay | This compound (Predicted) | Cocaine (Typical) | GBR 12909 (Atypical) |
| Locomotor Activity | Moderate increase, potential ceiling effect | Dose-dependent, robust increase[2][3] | Dose-dependent increase, may be less pronounced than cocaine[4][5][6] |
| Self-Administration | Lower reinforcing potential | Readily self-administered[7][8][9] | Self-administered, but may have a different pattern than cocaine[10] |
| Drug Discrimination | May not fully substitute for cocaine | Strong cocaine-like discriminative stimulus | Can substitute for cocaine, but may show differences |
Signaling Pathways and Experimental Workflows
To understand the fundamental differences in how these compounds interact with the dopamine transporter and elicit their effects, it is crucial to visualize the underlying mechanisms and experimental procedures.
Experimental Protocols
Radioligand Binding Assay for DAT
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Brain tissue rich in DAT (e.g., striatum) or cells expressing recombinant DAT.
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compounds (this compound, cocaine, GBR 12909).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of a known DAT inhibitor (e.g., GBR 12935).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
Objective: To measure the potency (IC₅₀) and efficacy (Eₘₐₓ) of a test compound to inhibit dopamine uptake into synaptosomes.
Materials:
-
Fresh brain tissue (e.g., striatum).
-
Homogenization buffer (e.g., 0.32 M sucrose).
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
[³H]Dopamine.
-
Test compounds.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.
-
Initiate Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction and incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Eₘₐₓ values by plotting the inhibition of [³H]Dopamine uptake as a function of the test compound concentration.
Locomotor Activity Assessment
Objective: To evaluate the effect of a test compound on spontaneous motor activity in rodents.
Procedure:
-
Habituation: Individually house animals in the testing room for at least one hour before the experiment. Place each animal in the open-field activity chamber for a habituation period (e.g., 30-60 minutes) to allow exploration and for activity levels to stabilize.
-
Drug Administration: Administer the test compound (this compound, cocaine, or GBR 12909) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity for a set duration (e.g., 60-120 minutes) using an automated video-tracking system. Key parameters to measure include distance traveled, speed, and time spent in different zones of the arena.
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of the test compounds on locomotor activity. Compare the magnitude and time course of the effects between the different compounds.
Intravenous Self-Administration
Objective: To assess the reinforcing properties of a test compound.
Procedure:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of the animal. Allow for a recovery period.
-
Training: Train the animal in an operant conditioning chamber to perform a specific response (e.g., lever press) to receive an infusion of a known reinforcing drug, such as cocaine.
-
Substitution: Once a stable response rate is established, substitute the training drug with the test compound (this compound) or saline to determine if it maintains self-administration behavior.
-
Dose-Response: Test a range of doses of the test compound to generate a dose-response curve for self-administration.
-
Data Analysis: The primary measure is the number of infusions self-administered per session. A compound is considered to have reinforcing effects if it is self-administered at a significantly higher rate than saline.
Conclusion
This compound represents a departure from traditional DAT inhibitors due to its allosteric and partial inhibitory mechanism. This unique profile suggests a potential for a differentiated in vivo effect, possibly with a reduced psychostimulant and reinforcing profile compared to typical DAT inhibitors like cocaine. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this and other allosteric modulators of the dopamine transporter.
References
- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 2. Cocaine-induced locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Adolescents Show Enhanced Acute Cocaine-Induced Locomotor Activity in Comparison to Late Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-administration of cocaine increases the release of acetylcholine to a greater extent than response-independent cocaine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SRI-29574 and Other Allosteric Modulators of the Dopamine Transporter
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of SRI-29574 and other allosteric modulators targeting the dopamine (B1211576) transporter (DAT).
This guide provides a detailed comparative analysis of this compound, a potent allosteric modulator of the dopamine transporter (DAT), and other notable allosteric modulators, SRI-32743 and KM822. The objective is to present a clear overview of their pharmacological properties, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in neuroscience research and drug discovery.
Introduction to Allosteric Modulation of the Dopamine Transporter
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its dysfunction is implicated in various neurological and psychiatric disorders. Allosteric modulators offer a sophisticated approach to targeting DAT by binding to a site distinct from the dopamine binding site, thereby altering the transporter's conformation and function.[2] This can lead to more subtle and potentially more therapeutically beneficial effects compared to traditional competitive inhibitors.
Quantitative Comparison of Allosteric Modulators
The following table summarizes the available quantitative data for this compound, SRI-32743, and KM822, providing a basis for comparing their potency and mechanism of action.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | IC₅₀ | 2.3 nM | [3] |
| Serotonin Transporter (SERT) | Partial Dopamine Uptake Inhibition | - | - | [3] | |
| Norepinephrine Transporter (NET) | Partial Dopamine Uptake Inhibition | - | - | [3] | |
| SRI-32743 | Dopamine Transporter (DAT) | Attenuation of Tat-induced [³H]DA uptake inhibition | Concentration | 50 nM | [4][5] |
| Norepinephrine Transporter (NET) | Dopamine Uptake Inhibition | - | Similar potency to hDAT inhibition | [6] | |
| KM822 | Human Dopamine Transporter (hDAT) | Dopamine Uptake Inhibition | IC₅₀ | 3.7 µM | [2] |
| Human Dopamine Transporter (hDAT) | Dopamine Uptake Kinetics | Effect on Vmax | Decrease | [2] | |
| Human Dopamine Transporter (hDAT) | Dopamine Uptake Kinetics | Effect on Km | No significant change | [2] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Signaling Pathways
Allosteric modulators of DAT, such as this compound, SRI-32743, and KM822, exert their effects by binding to a secondary site on the transporter protein, distinct from the orthosteric binding site for dopamine and competitive inhibitors like cocaine.[2] This binding event induces a conformational change in the transporter, which in turn modulates its ability to bind and transport dopamine.
The precise downstream signaling pathways affected by these allosteric modulators are an active area of research. However, it is known that DAT function is regulated by various intracellular signaling cascades, including those involving protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] These kinases can phosphorylate the transporter, leading to changes in its trafficking and activity. Allosteric modulation can potentially influence these phosphorylation events and other protein-protein interactions of DAT, thereby affecting downstream signaling.
Diagram: Allosteric Modulation of Dopamine Transporter and Potential Downstream Effects
Caption: Allosteric modulation of DAT by compounds like this compound.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter. It typically involves a competition binding experiment using a radiolabeled ligand that binds to a known site on the transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: e.g., [³H]-WIN 35,428 or [³H]-Nomifensine.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR12935).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: Prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Reaction Mixture: To each well, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram: Dopamine Transporter Binding Assay Workflow
Caption: Workflow for a radioligand binding assay for DAT.
Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells).
-
Radiolabeled dopamine: [³H]-Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer (e.g., ice-cold uptake buffer).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
-
Test compounds (e.g., this compound).
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound at various concentrations or vehicle control for a specified time.
-
Initiation of Uptake: Add [³H]-dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits dopamine uptake by 50% (IC₅₀).
Diagram: Dopamine Uptake Assay Workflow
Caption: Workflow for a [³H]-dopamine uptake assay.
Conclusion
This compound is a highly potent allosteric modulator of the dopamine transporter. In comparison to other known DAT allosteric modulators like KM822, this compound exhibits significantly higher potency in inhibiting dopamine uptake. The development and characterization of such allosteric modulators are crucial for advancing our understanding of DAT function and for the discovery of novel therapeutics for dopamine-related disorders. The experimental protocols provided in this guide offer a foundation for the in-vitro evaluation and comparison of these and other allosteric modulators. Further research is warranted to fully elucidate the downstream signaling consequences of allosteric DAT modulation and to explore the in-vivo efficacy and therapeutic potential of these compounds.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. SRI-32743 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 5. SRI-32743, a novel allosteric modulator, attenuates HIV-1 Tat protein-induced inhibition of the dopamine transporter and alleviates the potentiation of cocaine reward in HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SRI-32743, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Mechanism of SRI-29574: A Comparative Guide to Dopamine Transporter Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-29574 and other allosteric modulators of the dopamine (B1211576) transporter (DAT). Supported by experimental data, this document delves into the methodologies used to confirm the allosteric mechanism of these compounds, offering a comprehensive resource for understanding their unique pharmacological profiles.
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. Allosteric modulators of DAT represent a promising class of compounds that offer the potential for more selective and nuanced pharmacological effects compared to traditional orthosteric inhibitors. This guide focuses on this compound, a known allosteric modulator of DAT, and compares its activity with other well-characterized modulators to elucidate the experimental basis for its mechanism of action.
Comparative Analysis of DAT Allosteric Modulators
The following table summarizes the quantitative data for this compound and other notable DAT allosteric modulators. This data is essential for comparing their potency, efficacy, and binding characteristics, which collectively provide evidence for their allosteric mechanism.
| Compound | Assay Type | Parameter | Value | Species | Cell Line/System | Reference |
| This compound | Dopamine Uptake Inhibition | IC50 | 2.3 ± 0.4 nM | --- | --- | [1] |
| Radioligand Binding ([3H]WIN35428) | Inhibition | No effect | --- | --- | [1] | |
| KM822 | Dopamine Uptake Inhibition | IC50 | 3.7 ± 0.65 µM | Human | MDCK | [1][2] |
| Dopamine Uptake Kinetics | Vmax | ↓ (57.9 ± 4.15 µmol/min/well at 5 µM) | Human | COS-7 | [1][3] | |
| Dopamine Uptake Kinetics | KM | No significant change | Human | COS-7 | [1][3] | |
| Cocaine Binding Inhibition | IC50 | ↓ potency of cocaine (from 1.2 to 8.1 µM with 5 µM KM822) | Human | COS-7 | [1] | |
| Sydnocarb | Dopamine Uptake Inhibition | IC50 | --- | Human | COS-7 | [4][5] |
| Dopamine Uptake Kinetics | Vmax | ↓ (dose-dependent) | Human | COS-7 | [5] | |
| Dopamine Uptake Kinetics | KM | No significant change | Human | COS-7 | [5] |
Experimental Protocols: Methodologies for Confirming Allosteric Modulation
The confirmation of an allosteric mechanism relies on a combination of binding and functional assays. Below are detailed protocols for key experiments cited in the characterization of DAT allosteric modulators.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter. A key indicator of allosteric modulation is non-competitive inhibition, where the modulator reduces the maximal transport rate (Vmax) without affecting the substrate's affinity (KM).
Protocol:
-
Cell Culture: Human embryonic kidney (HEK 293) or COS-7 cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, KM822) or vehicle for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Dopamine Uptake: [3H]Dopamine is added to each well to initiate the uptake reaction. The final concentration of [3H]Dopamine is typically near its KM value for DAT.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [3H]Dopamine.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]Dopamine uptake is calculated for each concentration of the test compound. IC50 values are determined by fitting the data to a sigmoidal dose-response curve. For kinetic studies, uptake is measured at various concentrations of [3H]Dopamine in the presence and absence of the modulator to determine Vmax and KM values using Michaelis-Menten kinetics.
Radioligand Binding Assay
This assay assesses the ability of a compound to bind directly to the transporter. A defining characteristic of many allosteric modulators is their ability to affect transporter function without directly competing with a radiolabeled ligand that binds to the orthosteric site.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled ligand that binds to the orthosteric site of DAT (e.g., [3H]WIN 35,428), and either the test compound at various concentrations or a known displacer for determining non-specific binding (e.g., unlabeled cocaine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The ability of the test compound to displace the radioligand is determined, and if it does, a Ki value is calculated. For allosteric modulators like this compound, no significant displacement is expected.
Visualizing the Allosteric Mechanism
The following diagrams illustrate the key concepts and workflows involved in confirming the allosteric mechanism of compounds like this compound.
References
- 1. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SRI-29574
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal of SRI-29574, emphasizing safety protocols and operational logistics. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of potent, biologically active research chemicals.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, must be approached with a clear understanding of the associated hazards. The fundamental principles of chemical waste management—identification, segregation, and containment—are critical to mitigating risks.[1] All chemical waste should be treated as hazardous until confirmed otherwise.
Personal Protective Equipment (PPE): When handling this compound in any form, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves. |
| Body Protection | A standard laboratory coat is required. For handling larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended. |
This data is based on general best practices for handling potent research chemicals.[1]
Step-by-Step Disposal Procedures for this compound
The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
Unused or Expired Solid this compound
Solid chemical waste requires careful containment to prevent environmental release.
-
Step 1: Containerization Place the original container holding the unused or expired solid this compound into a larger, sealable, and clearly labeled waste container.[1]
-
Step 2: Labeling The outer waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the chemical name "this compound," the approximate quantity, and the date of accumulation.[1][2]
-
Step 3: Storage Store the securely sealed waste container in a designated hazardous waste accumulation area.[1][3] This area should be well-ventilated and away from incompatible materials.[2][3] Secondary containment should be used to prevent spills.[2][4]
-
Step 4: Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and proper disposal of the hazardous waste.[3] Do not attempt to dispose of this waste through regular trash channels.[4]
This compound in Solution
Liquid waste containing this compound must be handled with care to avoid spills and exposure.
-
Step 1: Collection Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[2][4] It is crucial to segregate halogenated and non-halogenated solvent waste streams.[1]
-
Step 2: Labeling Label the liquid waste container as "Hazardous Waste" and clearly indicate the contents, including "this compound" and the solvent(s) used, along with their approximate concentrations.
-
Step 3: Storage Store the liquid waste container in a designated hazardous waste area with secondary containment.[2][4]
-
Step 4: Disposal Arrange for the collection and disposal of the liquid hazardous waste through your institution's EHS office.
Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Step 1: Segregation Collect all contaminated materials, such as pipette tips, gloves, bench paper, and empty vials, in a dedicated and clearly marked hazardous waste container.[1] For sharps like needles, use a designated sharps container.[2][5]
-
Step 2: Labeling Label the container as "Hazardous Waste - Solid" and specify that it is "Contaminated with this compound."[1]
-
Step 3: Disposal Dispose of this solid hazardous waste through your institution's established hazardous waste program.[1] These materials must not be placed in the regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This compound Disposal Workflow
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling SRI-29574
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with the novel compound SRI-29574.
Given that this compound is a novel research compound, a specific Safety Data Sheet (SDS) with detailed toxicological information is not publicly available. Therefore, it is imperative to handle this compound with the utmost caution, assuming it to be potent and potentially hazardous until proven otherwise. The following guidelines are based on best practices for handling new or uncharacterized chemical entities in a laboratory setting.
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is crucial for minimizing exposure and ensuring a safe research environment.[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to protect against potential inhalation, dermal, and ocular exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. It is important to check for breakthrough times of the specific glove material against the solvent used.[1] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect the eyes from splashes or airborne particles of the compound.[1] |
| Body Protection | A fully fastened Laboratory Coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | An N95 or higher-rated respirator | Recommended, especially when handling the compound outside of a certified chemical fume hood, to prevent the inhalation of fine particles.[1] |
Engineering Controls: Your First Line of Defense
Before relying on PPE, engineering controls should be in place to minimize the risk of exposure at the source.
| Control Measure | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood | To prevent the inhalation of powders or vapors. All weighing and handling of the solid compound should be performed within a fume hood.[1] |
| Weighing Enclosure | Powder-Coated Balance Enclosure | For accurately weighing potent compounds while minimizing the generation of aerosols.[1] |
Procedural Guidance for Handling this compound
A systematic workflow is essential for the safe handling of novel compounds from receipt to disposal.
Preparation:
-
Don all required PPE before entering the designated handling area.[1]
-
Ensure that the chemical fume hood or balance enclosure is functioning correctly.[1]
Handling the Compound:
-
Weighing:
-
Use appropriate weighing paper or a tared container.
-
Handle the compound with a dedicated spatula.
-
Close the primary container immediately after dispensing the desired amount.[1]
-
-
Solubilization:
-
Slowly add the solvent to the weighed compound to prevent splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Clearly label the resulting solution with the compound's identity, concentration, solvent, and the date of preparation.[1]
-
Operational and Disposal Plans
Proper storage and disposal are critical components of laboratory safety.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.[1]
-
Keep the compound in a designated, ventilated, and access-controlled storage area.[1]
-
If the compound is sensitive to light or moisture, store it in an amber vial within a desiccator.[1]
Waste Disposal:
-
All materials contaminated with this compound, such as gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1]
-
Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle.[1]
-
Adhere to all institutional and local regulations for the disposal of hazardous waste.[1]
Spill Response:
-
In the event of a small spill that you are trained to handle, alert colleagues and the laboratory supervisor. Use an appropriate spill kit while wearing full PPE.
-
For large spills, evacuate the laboratory immediately and contact the institutional safety office.[1]
Visualizing the Workflow
To further clarify the procedural steps for safely handling a novel research compound like this compound, the following workflow diagram is provided.
A workflow for the safe handling of novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
